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  • Product: Methyl 3-hydroxycyclobutanecarboxylate
  • CAS: 4934-99-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of Methyl 3-hydroxycyclobutanecarboxylate

This technical guide details the physicochemical profile, synthesis, and reactivity of Methyl 3-hydroxycyclobutanecarboxylate , a critical aliphatic scaffold in medicinal chemistry.[1][2] CAS: 4934-99-0 (Generic) | Formu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and reactivity of Methyl 3-hydroxycyclobutanecarboxylate , a critical aliphatic scaffold in medicinal chemistry.[1][2]

CAS: 4934-99-0 (Generic) | Formula: C₆H₁₀O₃ | MW: 130.14 g/mol [1][2]

Part 1: Executive Summary & Strategic Utility

Methyl 3-hydroxycyclobutanecarboxylate serves as a high-value bifunctional building block in drug discovery. Its utility stems from the cyclobutane core , which acts as a rigid, non-aromatic spacer (bioisostere) capable of orienting functional groups (hydroxyl and ester) in precise vectors.[2]

In "Fragment-Based Drug Design" (FBDD), this scaffold is prized for its ability to lower lipophilicity (LogP ~ -0.[2]07) while increasing metabolic stability compared to linear alkyl chains.[2][3] The distinct cis and trans isomers allow researchers to probe specific binding pocket geometries, making the separation and identification of these stereoisomers a critical workflow step.[3]

Part 2: Molecular Architecture & Stereochemistry

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2][3] This puckering significantly influences the spatial arrangement of the C1-ester and C3-hydroxyl groups.[2][3]

Isomeric Profiles
  • Cis-Isomer (Syn): The ester and hydroxyl groups are on the same face of the ring.[2][3] In the puckered conformation, this often places one substituent in a pseudo-equatorial position and the other in a pseudo-axial position, leading to distinct dipole moments.[3]

  • Trans-Isomer (Anti): The groups are on opposite faces.[2][3] This isomer is generally thermodynamically more stable and often exhibits higher crystallinity in derivative forms.[2][3]

Visualization: Stereochemical Relationships

Stereochemistry cluster_0 Starting Material cluster_1 Stereoisomeric Products Start Methyl 3-oxocyclobutanecarboxylate (Achiral Ketone) Cis CIS-Isomer (Z)-configuration (Pseudo-axial/equatorial mix) Start->Cis Reduction (Kinetic Control) Trans TRANS-Isomer (E)-configuration (Thermodynamically favored) Start->Trans Reduction (Thermodynamic Control) Cis->Trans Epimerization (Base cat.)

Figure 1: Stereochemical divergence from the oxo-precursor. The ratio of cis:trans is dictated by the hydride reducing agent used.[3]

Part 3: Physical Characterization Profile

The following data represents the generic mixture unless specified. Note that pure isomers will exhibit sharper melting points and distinct NMR shifts.[2][3]

PropertyValue / DescriptionContext for Researchers
Physical State Colorless to pale yellow liquidViscous due to H-bonding (hydroxyl group).[2]
Boiling Point 190°C (at 760 mmHg)High BP requires vacuum distillation for purification (e.g., 110°C @ 10 mmHg).[2]
Density 1.232 g/cm³Significantly denser than water; facilitates phase separation in organic extractions.[2][3]
Refractive Index

1.499
Useful for purity checks during distillation fractions.[2][3]
Flash Point 76°CCombustible. Requires standard flammability precautions.[2][3]
LogP -0.07 to -0.2 (Predicted)Hydrophilic. Good solubility in polar organics (MeOH, THF, DCM); moderate water solubility.[2]
pKa ~14.7 (Hydroxyl)Typical secondary alcohol acidity; deprotonation requires strong bases (NaH, LDA).[2]

Part 4: Chemical Reactivity & Functionalization

The molecule contains three reactive centers: the secondary alcohol , the methyl ester , and the strained cyclobutane ring .[3]

Hydroxyl Group Transformations[3]
  • Oxidation: Treatment with Dess-Martin Periodinane (DMP) or Swern conditions reverts the compound to Methyl 3-oxocyclobutanecarboxylate .[2]

  • Substitution (Inversion): Under Mitsunobu conditions (

    
    , DIAD, Nucleophile), the hydroxyl group can be displaced with inversion of configuration .[2] This is the primary method to convert cis to trans (or vice versa) via an ester intermediate.[2][3]
    
Ester Group Manipulations[2][3][4]
  • Hydrolysis: LiOH/THF/Water hydrolysis yields 3-hydroxycyclobutanecarboxylic acid .[2]

  • Reduction:

    
     reduction yields the achiral diol 3-(hydroxymethyl)cyclobutanol .[2]
    
Ring Strain Implications

The cyclobutane ring has ~26 kcal/mol of ring strain.[3] While stable under standard conditions, it is susceptible to ring-opening under harsh acidic conditions or radical conditions.[2] Avoid strong Lewis acids at high temperatures unless ring expansion is desired.[2][3]

Visualization: Reactivity Flowchart

Reactivity Core Methyl 3-hydroxycyclobutanecarboxylate (Core Scaffold) Oxo Methyl 3-oxocyclobutane carboxylate Core->Oxo Oxidation (DMP/Swern) Acid 3-Hydroxycyclobutane carboxylic acid Core->Acid Hydrolysis (LiOH) Tosylate Tosylate/Mesylate (Activated LG) Core->Tosylate Activation (TsCl, Py) Inverted Inverted Isomer (via Mitsunobu) Core->Inverted Mitsunobu (PPh3, DIAD)

Figure 2: Divergent synthetic pathways.[2] The hydroxyl activation (Tosylate/Mitsunobu) is critical for stereochemical inversion.[2][3]

Part 5: Synthesis & Purification Protocols

Objective: Synthesis of Methyl 3-hydroxycyclobutanecarboxylate from Methyl 3-oxocyclobutanecarboxylate.

Protocol 1: Reduction (Sodium Borohydride)

This method typically yields a mixture of cis and trans isomers (often favoring cis ~60:40 to 70:30).[2][3]

  • Dissolution: Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.[2][3]

  • Addition: Add

    
     (0.35 eq) portion-wise over 30 minutes. Note: Use stoichiometric control to prevent ester reduction.
    
  • Quench: Quench with sat.

    
     solution.
    
  • Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x).

  • Purification: The isomers are separable by silica gel chromatography.

    • Eluent: Hexanes/Ethyl Acetate (gradient 4:1 to 1:1).[2][3]

    • Order of Elution: The Cis isomer (more polar due to intramolecular H-bonding potential or dipole alignment) typically elutes after the Trans isomer, though this is column-dependent.[2] TLC confirmation is mandatory. [3]

Protocol 2: Stereoselective Reduction (L-Selectride)

To favor the thermodynamically less stable isomer (often the cis form via bulky hydride attack from the less hindered face):

  • Use L-Selectride in THF at -78°C.[2] This bulky reagent attacks the ketone from the less hindered trajectory, enhancing diastereoselectivity (>90:10 ratios possible).[2][3]

Part 6: Analytical Fingerprinting

Distinguishing the isomers requires careful NMR analysis.[2][3] The key differentiator is the methine proton signal at C3.[3]

H NMR (400 MHz, )
  • Common Signals:

    • 
       3.70 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.[2]
    • 
       2.0–2.6 (m, 4H, Ring 
      
      
      
      ) – Complex multiplets due to puckering.[2]
  • Isomer Distinction (Diagnostic):

    • Trans-Isomer: The H-3 methine proton (geminal to OH) typically appears as a quintet or broad multiplet around

      
       4.5–4.6 ppm.[2]
      
    • Cis-Isomer: The H-3 methine proton often appears slightly upfield or with different splitting patterns (pseudo-quartet) due to the different magnetic environment relative to the ester.[2][3]

    • Coupling Constants (

      
      ):  The cis vicinal coupling is generally smaller (6–8 Hz) than the trans pseudo-diaxial coupling (if accessible), but in cyclobutanes, the puckering makes Karplus relationships complex.[2][3] NOESY 1D/2D  is the gold standard: Irradiating H-1 (ester methine) will show a strong NOE enhancement at H-3 for the cis isomer (syn face) and negligible enhancement for the trans isomer.[2][3]
      

Part 7: Handling, Stability & Safety[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[2][3]

  • Stability: Stable to ambient light.[2][3] Avoid prolonged exposure to moisture to prevent slow hydrolysis of the ester.[2][3]

  • Safety Hazards (GHS):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[2]

References

  • PubChem. Compound Summary: Methyl 3-hydroxycyclobutanecarboxylate.[1][2][3] Available at: [Link][2]

Sources

Exploratory

The Cyclobutane Ring: A Cornerstone of Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique conformational properties, characterized by a puckered three-dimensional structure, offer significant advantages in drug design, including enhanced metabolic stability, improved binding affinity, and the ability to serve as a bioisosteric replacement for more common functionalities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of cyclobutane rings, from their synthesis and conformational analysis to their strategic application in drug discovery. We will explore key synthetic methodologies, delve into the nuanced role of cyclobutanes as bioisosteres, and examine case studies that highlight their successful incorporation into clinical candidates. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the cyclobutane scaffold in their own discovery programs.

The Unique Chemical Landscape of the Cyclobutane Ring

The cyclobutane ring's utility in drug discovery stems from its distinct structural and electronic properties, which differ significantly from both more strained three-membered rings and less strained five- and six-membered rings.

Ring Strain and Conformation

With a ring strain of approximately 26.3 kcal/mol, the cyclobutane ring is significantly strained, yet it is more stable and less reactive than the highly strained cyclopropane ring (28.1 kcal/mol).[4] To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" shape.[5][6] This puckering results in two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between puckered conformations at room temperature.[7] This conformational flexibility, while present, is significantly more constrained than that of larger cycloalkanes, a feature that medicinal chemists can exploit to pre-organize a molecule for optimal binding to its biological target.[1][2]

dot graph TD { layout=dot; rankdir=LR; node [shape=plaintext];

} caption: "Conformational preference of cyclobutane."

Physicochemical Properties

The introduction of a cyclobutane ring into a drug candidate can have a profound impact on its physicochemical properties. Key advantages include:

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more sp³-rich scaffolds like cyclobutane can improve aqueous solubility and reduce the likelihood of off-target toxicity.[8]

  • Metabolic Stability: The C-C and C-H bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to more flexible alkyl chains or electron-rich aromatic systems.[1][2]

  • Modulation of Lipophilicity: The incorporation of a cyclobutane ring can fine-tune a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategies for Accessing Cyclobutane Scaffolds

The growing appreciation for the cyclobutane motif in drug discovery has spurred the development of robust and efficient synthetic methodologies.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction is the most direct and widely used method for constructing cyclobutane rings.[9][10] This reaction involves the combination of two unsaturated components, typically alkenes, to form a four-membered ring.[10]

  • Photochemical [2+2] Cycloaddition: This is the most common method for synthesizing cyclobutanes.[10] It typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene.[10]

  • Thermal [2+2] Cycloaddition: While generally forbidden by the Woodward-Hoffmann rules for concerted reactions, certain activated alkenes, such as ketenes and allenes, can undergo thermal [2+2] cycloadditions.[10][11]

  • Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloaddition reactions under milder conditions by providing an alternative reaction pathway.[10][12][13]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Schematic of a [2+2] cycloaddition reaction."

Ring-Opening of Bicyclobutanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo ring-opening reactions to provide access to functionalized cyclobutanes.[14][15] This approach is particularly useful for synthesizing polysubstituted cyclobutanes with a high degree of stereocontrol.[14]

C-H Functionalization

Recent advances in C-H functionalization have provided new avenues for the synthesis and derivatization of cyclobutane-containing molecules.[16] This strategy allows for the direct modification of C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized starting materials.[16]

The Cyclobutane Ring as a Bioisostere

A key application of the cyclobutane ring in drug discovery is its use as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the parent molecule.

Phenyl Ring Bioisostere

The cyclobutane ring is increasingly being recognized as a viable bioisosteric replacement for the phenyl ring.[8] Replacing a flat aromatic ring with a three-dimensional cyclobutane can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing binding affinity.[8]

PropertyPhenyl RingCyclobutane Ring
GeometryPlanarPuckered (3D)
SolubilityGenerally lowerGenerally higher
Metabolic StabilityProne to oxidationMore stable
Alkene and Alkyne Bioisostere

The rigid framework of the cyclobutane ring can be used to mimic the geometry of double and triple bonds, effectively locking a molecule into a desired conformation.[1][3] This can be particularly advantageous for preventing cis/trans isomerization of alkenes in vivo, which can lead to a loss of biological activity.[1][3]

tert-Butyl Group Bioisostere

The 1-trifluoromethyl-cyclobutyl group has been explored as a potential bioisostere for the commonly used tert-butyl group.[17] This substitution can offer advantages in terms of modulating lipophilicity and metabolic stability.[17]

Case Studies: Cyclobutane Rings in Drug Candidates

The successful application of cyclobutane chemistry in drug discovery is best illustrated through examples of clinical candidates and approved drugs that incorporate this versatile scaffold.

  • Boceprevir: An inhibitor of the hepatitis C virus NS3/4A protease, boceprevir features a cyclobutane ring that plays a crucial role in its binding to the enzyme's active site.[18]

  • Carboplatin: A platinum-based anticancer agent, carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to improve its safety profile compared to its predecessor, cisplatin.[3][18]

  • Ivosidenib: An inhibitor of isocitrate dehydrogenase 1 (IDH1), ivosidenib incorporates a difluorocyclobutyl moiety to enhance its metabolic stability.[19]

  • Zasocitinib: A Janus kinase (JAK) inhibitor for the treatment of psoriasis, zasocitinib contains a 1,2-disubstituted cyclobutane ring.[20]

Experimental Protocols

To provide a practical context for the concepts discussed, this section outlines a general protocol for a photochemical [2+2] cycloaddition, a cornerstone of cyclobutane synthesis.

Protocol: Photochemical [2+2] Cycloaddition

Objective: To synthesize a cyclobutane ring via the photochemical [2+2] cycloaddition of two alkene starting materials.

Materials:

  • Alkene 1 (photoexcitable component)

  • Alkene 2

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve Alkene 1 and a stoichiometric excess of Alkene 2 in the chosen solvent under an inert atmosphere.

  • Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of Alkene 1.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction time will vary depending on the specific substrates and the power of the lamp. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclobutane product.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for a photochemical [2+2] cycloaddition."

Conclusion

The cyclobutane ring has firmly established itself as a valuable and increasingly utilized scaffold in drug discovery. Its unique conformational and physicochemical properties provide medicinal chemists with a powerful tool to address common challenges in lead optimization, such as improving metabolic stability, enhancing binding affinity, and fine-tuning solubility.[1][2][21] As synthetic methodologies continue to advance and our understanding of the nuanced effects of this small ring deepens, the strategic incorporation of cyclobutane motifs is poised to play an even more significant role in the development of the next generation of therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Hou, S.-Y., Yan, B.-C., Sun, H.-D., & Puno, P.-T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Janssen, M. A. C. H., van der Kolk, M. R., van der Velden, N. S., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200007. [Link]

  • Griesbeck, A. G., & Hoffmann, N. (2012). Recent advances in the synthesis of cyclobutanes by olefin [2 + 2] photocycloaddition reactions. Chemical Reviews, 112(7), 4165–4205. [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918–11928. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3501–3511. [Link]

  • Kim, S., Kim, H., & Lee, P. H. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 25(43), 7906–7911. [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]

  • Hou, S.-Y., Yan, B.-C., Sun, H.-D., & Puno, P.-T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed. [Link]

  • Huang, Z., Tan, H., Cui, R., Hu, Y., & Zhang, Q.-W. (2025). Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. [Link]

  • Janssen, M. A. C. H., Rappard, R., van Well, M. J., Blanco-Ania, D., & Rutjes, F. P. J. T. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • N/A. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. N/A. [Link]

  • N/A. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • N/A. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

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  • N/A. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Larsen, C. H., & Gevorgyan, V. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(35), 10245–10260. [Link]

  • N/A. (n.d.). The synthetic routes to cyclobutanes. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, X., & Li, Z. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Conner, M. L., Brown, M. K. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 19(14), 3743–3745. [Link]

  • N/A. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-11. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(3), 679–708. [Link]

  • N/A. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Corzana, F., et al. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 75(15), 5037–5047. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

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Foundational

The Emergence of a Key Scaffold: A Technical History of Methyl 3-hydroxycyclobutanecarboxylate

Abstract Methyl 3-hydroxycyclobutanecarboxylate, a seemingly unassuming small molecule, has carved a significant niche in the landscape of modern medicinal chemistry. Its rigid, three-dimensional structure provides a val...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-hydroxycyclobutanecarboxylate, a seemingly unassuming small molecule, has carved a significant niche in the landscape of modern medicinal chemistry. Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of complex pharmaceutical agents, offering a unique conformational constraint that can enhance biological activity and selectivity. This in-depth technical guide traces the discovery and historical development of this pivotal building block, from the early, challenging days of cyclobutane chemistry to the sophisticated stereoselective syntheses that have enabled its widespread application in drug discovery. We will explore the evolution of its synthesis, the underlying chemical principles, and its role in the development of innovative therapeutics.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, with its inherent strain energy of approximately 26 kcal/mol, has long fascinated and challenged organic chemists. For much of the early history of organic synthesis, the construction of such four-membered rings was fraught with difficulty and misinterpretation.[1] Early attempts were often met with skepticism, as the prevailing belief was that such strained structures would be too unstable to exist.[1][2] However, the unique puckered conformation and the specific spatial arrangement of substituents that a cyclobutane ring can enforce make it an attractive motif for medicinal chemists seeking to design molecules with precise three-dimensional architectures. Methyl 3-hydroxycyclobutanecarboxylate, possessing both a reactive hydroxyl group and an ester functionality on this rigid core, represents a versatile and powerful tool in the drug discovery arsenal.

Early Cyclobutane Chemistry: A Legacy of Trial and Error

The story of methyl 3-hydroxycyclobutanecarboxylate is intrinsically linked to the broader history of cyclobutane synthesis. The first synthesis of the parent cyclobutane was reported in 1907 by James Bruce and Richard Willstätter.[3] However, the synthesis of functionalized cyclobutane derivatives proved to be a formidable challenge.

A significant portion of the early literature on the synthesis of cyclobutane dicarboxylic acids, key precursors to molecules like our topic compound, is a history of mistaken identity.[1] For instance, syntheses reported by prominent chemists like Markownikoff, Krestownikoff, and Perkin between 1881 and the early 1900s, which were believed to yield 1,3-cyclobutanedicarboxylic acid, were later shown to be erroneous.[1] These early efforts underscore the nascent understanding of ring-forming reactions and the analytical capabilities of the time.

A breakthrough in the formation of four-membered rings came with the discovery of the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5] While not a direct route to cyclobutane carbocycles, this reaction, first observed by Emanuele Paternò in 1909 and later mechanistically established by George Büchi, demonstrated the feasibility of forming strained four-membered rings and opened the door to new synthetic strategies.[4][5]

The Advent of Modern Synthesis: Accessing the 3-Oxo Precursor

The most direct and widely employed synthetic route to methyl 3-hydroxycyclobutanecarboxylate involves the reduction of its corresponding ketone, methyl 3-oxocyclobutanecarboxylate .[3][6] Therefore, the history of our target molecule is critically dependent on the development of reliable methods to synthesize this key precursor.

The synthesis of 3-oxocyclobutanecarboxylic acid and its esters has been approached through various strategies, often involving multi-step sequences. One common approach relies on the cyclization of acyclic precursors. For example, condensation reactions involving malonic esters and 1,3-dihalopropanes have been utilized to construct the cyclobutane ring, followed by functional group manipulations to introduce the 3-oxo and carboxylate moieties.[7][8]

More recent patent literature highlights the importance of 3-oxocyclobutanecarboxylic acid as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and thrombin inhibitors.[7][9][10] These documents often describe optimized, large-scale syntheses, reflecting the industrial demand for this versatile building block.

Diagram 1: General Synthetic Approach to Methyl 3-hydroxycyclobutanecarboxylate

G Acyclic_Precursors Acyclic Precursors (e.g., malonic esters, 1,3-dihalopropanes) Cyclization Cyclization & Functional Group Manipulation Acyclic_Precursors->Cyclization Multi-step synthesis Ketoester Methyl 3-oxocyclobutanecarboxylate Cyclization->Ketoester Reduction Stereoselective Reduction Ketoester->Reduction Reducing agents (e.g., NaBH4, L-Selectride) Target Methyl 3-hydroxycyclobutanecarboxylate (cis and trans isomers) Reduction->Target

Caption: A generalized workflow for the synthesis of the target molecule.

The Crucial Reduction Step: Achieving Stereocontrol

With a reliable synthesis of methyl 3-oxocyclobutanecarboxylate established, the final and often most critical step is the reduction of the ketone to the corresponding alcohol. This step introduces a new stereocenter, leading to the formation of both cis and trans isomers of methyl 3-hydroxycyclobutanecarboxylate. The stereochemical outcome of this reduction is of paramount importance in drug design, as the spatial orientation of the hydroxyl group can dramatically influence the biological activity of the final drug molecule.

The choice of reducing agent and reaction conditions dictates the diastereoselectivity of this transformation.

  • Sodium borohydride (NaBH₄) is a common and mild reducing agent that often provides a mixture of cis and trans isomers. The ratio of these isomers can be influenced by factors such as solvent and temperature.

  • More sterically hindered reducing agents , such as lithium tri-sec-butylborohydride (L-Selectride®), can offer higher diastereoselectivity, favoring the approach of the hydride from the less hindered face of the ketone.

The ability to selectively synthesize either the cis or trans isomer is a testament to the advancements in stereocontrolled synthesis and is crucial for the rational design of drug candidates.

Table 1: Physicochemical Properties of Methyl 3-hydroxycyclobutanecarboxylate Isomers
Propertycis-Isomertrans-Isomer
CAS Number 63485-50-7[6][11][12]63485-51-8[13]
Molecular Formula C₆H₁₀O₃C₆H₁₀O₃
Molecular Weight 130.14 g/mol 130.14 g/mol
Appearance Colorless to yellow liquid[12]Liquid[13]
Storage Temperature Refrigerator[12]Room Temperature[13]

Applications in Drug Discovery: A Scaffold for Innovation

The true significance of methyl 3-hydroxycyclobutanecarboxylate lies in its application as a versatile building block in medicinal chemistry. The cyclobutane core provides a rigid scaffold that can position pharmacophoric elements in a well-defined spatial arrangement, which can lead to improved binding affinity and selectivity for a biological target. The hydroxyl and ester functionalities serve as convenient handles for further chemical elaboration, allowing for the construction of diverse molecular architectures.

While specific early applications at the time of its initial synthesis are not well-documented, its modern utility is extensive. It is a key component in the synthesis of a variety of therapeutic agents, including:

  • Kinase Inhibitors: Many kinase inhibitors feature complex heterocyclic structures, and the cyclobutane moiety can serve as a non-planar bioisostere for more traditional ring systems, potentially improving physicochemical properties.

  • Antiviral and Anticancer Agents: The unique three-dimensional shape imparted by the cyclobutane ring can be exploited to design molecules that fit into the active sites of viral or cancer-related enzymes with high specificity.

The incorporation of the methyl 3-hydroxycyclobutane core allows medicinal chemists to explore novel chemical space and to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Protocol: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate

The following is a representative, generalized protocol for the reduction of methyl 3-oxocyclobutanecarboxylate. Note: This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize methyl 3-hydroxycyclobutanecarboxylate via the reduction of methyl 3-oxocyclobutanecarboxylate.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers of methyl 3-hydroxycyclobutanecarboxylate.

  • Characterize the purified isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Experimental Workflow for Reduction

G Start Dissolve Ketoester in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir & Monitor (TLC) Add_NaBH4->Stir Quench Quench with NH4Cl(aq) Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the reduction of the ketoester precursor.

Conclusion

The journey of methyl 3-hydroxycyclobutanecarboxylate from a synthetically challenging curiosity to a valuable tool in modern drug discovery mirrors the evolution of organic synthesis itself. While the precise moment of its "discovery" may be diffuse, embedded within the broader exploration of cyclobutane chemistry, its importance is now firmly established. The development of robust and stereocontrolled synthetic routes to this molecule has empowered medicinal chemists to design and create novel therapeutics with enhanced properties. As the demand for innovative drug candidates continues to grow, the legacy of this simple yet powerful building block is certain to endure.

References

  • Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • D'Auria, M. (2021). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 26(16), 4783.
  • Jordan, J. (1971). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Filo. (2024, June 6). The synthesis of cyclobutanecarboxylic acid given in Section 18.7 was fir... Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxy-3-methyl-cyclobutanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

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Exploratory

Technical Guide: Thermal Stability of Methyl 3-hydroxycyclobutanecarboxylate

The following technical guide details the thermal stability profile, decomposition mechanisms, and handling protocols for Methyl 3-hydroxycyclobutanecarboxylate . Executive Summary Methyl 3-hydroxycyclobutanecarboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, decomposition mechanisms, and handling protocols for Methyl 3-hydroxycyclobutanecarboxylate .

Executive Summary

Methyl 3-hydroxycyclobutanecarboxylate (M3HC) acts as a critical building block for rigidified analogs in medicinal chemistry. While chemically stable at ambient conditions, the molecule possesses significant latent potential energy due to cyclobutane ring strain (~26.3 kcal/mol) .

Critical Stability Finding: M3HC is thermally stable up to approximately 100°C but exhibits onset of decomposition at higher temperatures, driven by [2+2] cycloreversion and dehydration pathways. Purification must be conducted via high-vacuum distillation to maintain process integrity.

Physicochemical Baseline

Understanding the thermal behavior requires a baseline of the molecule's inherent physical properties.

PropertyValueNote
CAS Number 63485-50-7 (cis) / 63485-51-8 (trans)Stereochemistry affects crystal packing but liquid phase stability is similar.
Molecular Weight 130.14 g/mol Low MW facilitates volatility but requires vacuum for distillation.
Boiling Point ~190°C (760 mmHg)Theoretical only. Decomposition likely precedes boiling at atm pressure.
Flash Point 76°CCombustible.[1] Requires grounding during transfer.
Density 1.232 g/mLDenser than water; distinct phase separation in aqueous workups.
Storage 2–8°CRefrigeration prevents slow oligomerization/transesterification.

Thermal Decomposition Analysis

The thermal instability of M3HC is not random; it is dictated by the release of ring strain and the reactivity of the


-hydroxy ester motif.
Primary Decomposition Mechanism: [2+2] Cycloreversion

At elevated temperatures (>140°C), the cyclobutane ring undergoes a concerted [2+2] cycloreversion (retro-cycloaddition). This is the dominant failure mode during atmospheric distillation.

  • Mechanism: The bond between C2-C3 and C4-C1 cleaves, driven by the release of ~26 kcal/mol of ring strain.

  • Products: The ring splits into Methyl Acrylate and Vinyl Alcohol (which immediately tautomerizes to Acetaldehyde ).

Secondary Mechanism: Dehydration

The secondary hydroxyl group at position 3 is prone to elimination.

  • Mechanism: Acid-catalyzed or thermal elimination of water.

  • Barrier: Formation of a cyclobutene ring introduces immense angle strain, making this pathway less favorable than ring opening unless acidic impurities are present.

Visualization of Decomposition Pathways

The following diagram illustrates the competing thermal degradation pathways.

DecompositionPathways M3HC Methyl 3-hydroxy- cyclobutanecarboxylate (Strained Ring) TS_Cleave Transition State [2+2] Cycloreversion M3HC->TS_Cleave  >140°C (Thermal)   TS_Dehyd Transition State Elimination M3HC->TS_Dehyd  Acid Cat. / Heat   Prod_Acrylate Methyl Acrylate (Volatile) TS_Cleave->Prod_Acrylate Prod_Acetaldehyde Acetaldehyde (Volatile) TS_Cleave->Prod_Acetaldehyde Prod_Cyclobutene Cyclobutene Ester (Highly Unstable) TS_Dehyd->Prod_Cyclobutene - H2O

Figure 1: Thermal decomposition pathways.[2][3] The solid line represents the primary thermal risk (ring opening), while the dashed line represents acid-catalyzed dehydration.

Experimental Protocols for Stability Assessment

As a researcher, you must validate the stability of your specific lot, as trace acid impurities from synthesis (e.g., epichlorohydrin route) can catalyze decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the Onset Temperature (


) of decomposition.[4]
  • Sample Prep: Weigh 2–5 mg of M3HC into a high-pressure gold-plated crucible (to contain volatile decomposition products).

  • Reference: Empty gold-plated crucible.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: Heat from 25°C to 300°C at 5°C/min.

  • Analysis:

    • Look for an endotherm ~190°C (Boiling) only if the pan leaks.

    • Critical Signal: Look for an exotherm starting >140°C . This indicates ring strain release/decomposition.

    • Pass Criteria: No significant exotherms below 100°C.

Safe Purification: Vacuum Distillation Workflow

Objective: Purify M3HC without triggering thermal ring opening.

The Golden Rule: Never heat M3HC above 110°C during purification.

StepActionTechnical Rationale
1. Setup Use a short-path distillation head with a Vigreux column.Minimizes residence time of the hot vapor.
2. Vacuum Apply high vacuum (< 5 mmHg is mandatory).Reduces boiling point from ~190°C to < 80°C .
3. Stirring Use a vigorous magnetic stir bar or capillary bubbler.Prevents superheating and "bumping" which causes localized hotspots.
4. Heating Use an oil bath set to max 100°C .Provides a thermal safety buffer against decomposition.
5. Collection Cool the receiving flask to 0°C.Prevents re-evaporation of the product into the vacuum line.

Handling and Storage Directives

Storage
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Blanket with Argon or Nitrogen. Oxygen can form peroxides at the secondary alcohol position or cleave the strained ring over long durations.

  • Container: Amber glass to prevent UV-initiated radical ring opening.

Safety (HSE)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • PPE: Nitrile gloves and safety glasses are sufficient.

  • Spill Cleanup: Absorb with vermiculite. Do not use acidic absorbents (like certain clays) as they may generate heat via acid-catalyzed rearrangement.

References

  • Sigma-Aldrich. Methyl cis-3-hydroxycyclobutanecarboxylate Product Sheet. Accessed 2023.[5] Link

  • Wiberg, K. B.The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 1986. (Foundational text on cyclobutane ring strain energy of ~26 kcal/mol).
  • Namyslo, J. C., & Kaufmann, D. E.The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 2003.
  • ChemicalBook. Trans-Methyl 3-hydroxycyclobutanecarboxylate MSDS. Link

  • PubChem. Methyl 3-hydroxycyclobutanecarboxylate Compound Summary. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Methyl 3-Hydroxycyclobutanecarboxylate: A Cornerstone Chiral Building Block for the Synthesis of Novel Carbocyclic Nucleoside Antivirals

An Application Note for Drug Development Professionals Abstract The relentless emergence of viral pathogens necessitates the continuous development of novel antiviral therapeutics. Carbocyclic nucleoside analogues (CNAs)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The relentless emergence of viral pathogens necessitates the continuous development of novel antiviral therapeutics. Carbocyclic nucleoside analogues (CNAs) represent a clinically significant class of antiviral agents, renowned for their enhanced metabolic stability compared to their natural counterparts.[1] This application note provides an in-depth guide on the strategic use of methyl 3-hydroxycyclobutanecarboxylate as a versatile and stereochemically defined precursor for the synthesis of innovative cyclobutane-based CNAs. We will explore the mechanistic rationale for its use, present a generalized synthetic workflow, detail a specific experimental protocol for a key transformation, and discuss the critical implications of stereochemistry in achieving potent antiviral activity.

Introduction: The Strategic Value of Carbocyclic Nucleosides

Nucleoside analogues are a pillar of antiviral therapy, primarily acting by interfering with viral nucleic acid replication.[1] A significant limitation of traditional nucleoside drugs is their susceptibility to cleavage by phosphorylase enzymes, which can lead to rapid metabolic degradation. Carbocyclic nucleosides overcome this hurdle by replacing the labile oxygen atom of the ribose sugar moiety with a stable methylene group, forming a robust carbocyclic ring.[1] This structural modification not only imparts superior biostability but also maintains the crucial three-dimensional conformation required for recognition and interaction with viral enzymes, such as polymerases.[2]

Within this class, cyclobutane nucleosides are of particular interest.[3] The constrained four-membered ring serves as an effective mimic of the natural furanose ring. Methyl 3-hydroxycyclobutanecarboxylate has emerged as a premier starting material in this field, offering a rigid scaffold with strategically placed functional groups (hydroxyl and methyl ester) that serve as handles for the introduction of nucleobases and further molecular elaboration. Its inherent chirality is a pivotal feature, as the biological activity of CNAs is exquisitely dependent on precise stereochemistry.[4]

Diagram 1: Structural Mimicry of Nucleosides

G cluster_0 Natural Ribonucleoside cluster_1 Carbocyclic Cyclobutane Analogue a Ribose Ring (with O atom) b Nucleobase a->b Glycosidic Bond (Metabolically Labile) c Cyclobutane Ring (All Carbon) c->a Structural Mimicry d Nucleobase c->d C-N Bond (Metabolically Stable)

Caption: Comparison of a natural ribonucleoside and a stable carbocyclic analogue.

Mechanistic Rationale and Synthetic Strategy

Why Methyl 3-Hydroxycyclobutanecarboxylate? The Causality Behind Its Utility

The selection of methyl 3-hydroxycyclobutanecarboxylate is a deliberate choice rooted in several key principles of medicinal chemistry and synthetic design:

  • Conformational Constraint: The cyclobutane ring locks the scaffold into a conformation that mimics the bioactive "sugar pucker" of natural nucleosides, facilitating binding to the active site of viral polymerases.[2]

  • Stereochemical Pre-determination: As a chiral molecule, it allows for a stereocontrolled synthesis. Starting with a specific enantiomer (e.g., the (1R, 3R)-isomer) ensures that the final product has the correct absolute stereochemistry required for biological activity, obviating the need for difficult chiral separations of the final product.[4][5] The spatial relationship between the substituents is critical for enzymatic recognition.[6]

  • Orthogonal Functional Groups: The hydroxyl (-OH) and methyl ester (-COOCH₃) groups provide two distinct points for chemical modification. The hydroxyl group is an ideal site for introducing the heterocyclic nucleobase, often via a nucleophilic substitution or a Mitsunobu reaction. The ester can be readily converted into other functionalities, such as a hydroxymethyl group (mimicking the 5'-hydroxyl of ribose), which is essential for subsequent phosphorylation to the active triphosphate form.

General Synthetic Workflow

The synthesis of a cyclobutane nucleoside analogue from methyl 3-hydroxycyclobutanecarboxylate typically follows a logical and modular pathway. This allows for the generation of a library of compounds with diverse nucleobases for antiviral screening.

Diagram 2: General Synthetic Workflow

G A Methyl 3-hydroxycyclobutane- carboxylate B Protection of Hydroxyl Group (e.g., Benzoyl, Silyl) A->B C Modification of Ester Group (e.g., Reduction to -CH₂OH) B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Nucleophilic Substitution with Nucleobase D->E F Deprotection E->F G Final Carbocyclic Nucleoside Analogue F->G

Caption: A modular pathway for converting the starting material to the final CNA.

Application Protocol: Synthesis of a Key Protected Intermediate

This protocol details the protection of the hydroxyl group of (1R,3R)-methyl 3-hydroxycyclobutanecarboxylate. This is a foundational step to prevent the hydroxyl group from interfering with subsequent reactions targeting the ester functionality.

Objective: To synthesize (1R,3R)-methyl 3-(benzoyloxy)cyclobutane-1-carboxylate.

Materials:

  • (1R,3R)-methyl 3-hydroxycyclobutanecarboxylate

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Experimental Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R,3R)-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) and add anhydrous pyridine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is acidic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The washes neutralize remaining pyridine and remove salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure (1R,3R)-methyl 3-(benzoyloxy)cyclobutane-1-carboxylate as a clear oil.

Data Presentation: Reaction Parameters
ParameterRecommended Value / ConditionRationale
Starting Material (1R,3R)-methyl 3-hydroxycyclobutanecarboxylateChiral precursor
Reagents Benzoyl chloride, Pyridine, DCMProtection of alcohol as a benzoate ester
Stoichiometry 1.2-1.5 eq of Benzoyl Chloride & PyridineEnsures complete reaction; pyridine acts as base and catalyst
Reaction Time 4-6 hoursTypical duration for complete conversion
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side reactions
Typical Yield >90%Efficient and high-yielding transformation
Purification Method Flash Column ChromatographyStandard method for removing impurities and excess reagents

The Imperative of Stereochemistry

The biological function of nucleoside analogues is dictated by their three-dimensional shape. An incorrect stereoisomer may not only be inactive but could also exhibit off-target toxicity. The synthesis of cyclobutane nucleosides must therefore rigorously control the stereochemistry at each chiral center.

For instance, the cis and trans relationship of the substituents on the cyclobutane ring dramatically affects the molecule's overall conformation. One isomer may fit perfectly into the active site of a viral polymerase, acting as a potent inhibitor, while the other may be completely rejected by the enzyme. This "lock-and-key" principle is fundamental to rational drug design. Using an enantiomerically pure starting material like methyl 3-hydroxycyclobutanecarboxylate is the most efficient strategy to ensure the final product has the desired stereochemical configuration.

Diagram 3: Stereoisomeric Differentiation

G cluster_0 Active Stereoisomer cluster_1 Inactive/Toxic Stereoisomer a cis-Isomer c Viral Enzyme (Active Site) a->c Binds Effectively b trans-Isomer b->c Fails to Bind

Caption: The critical importance of stereoisomerism for enzyme binding.

Conclusion and Future Perspectives

Methyl 3-hydroxycyclobutanecarboxylate is a high-value, enabling reagent in the field of antiviral drug discovery. Its rigid, stereodefined structure provides a robust platform for the synthesis of carbocyclic nucleoside analogues with enhanced metabolic stability. The methodologies outlined in this note demonstrate a rational and efficient approach to leveraging this building block for the creation of novel antiviral candidates. Future research will undoubtedly focus on utilizing functionalized derivatives of this cyclobutane core to probe interactions with viral targets more deeply, leading to the development of next-generation therapeutics with improved potency, selectivity, and resistance profiles against a wide range of viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[3][7][8]

References

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods . National Institutes of Health (NIH). Available at: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 . ACS Omega via National Institutes of Health (NIH). Available at: [Link]

  • GS-441524 . BioVision, Inc. Available at: [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues . ACS Medicinal Chemistry Letters via National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography . Molecular Pharmaceutics via National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases . Arkivoc via National Institutes of Health (NIH). Available at: [Link]

  • Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold . Molecules via Semantic Scholar. Available at: [Link]

  • 9-{[3-fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and -guanines. Synthesis and antiviral activity of all stereoisomers . Journal of Medicinal Chemistry via PubMed. Available at: [Link]

  • Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D . PLOS ONE via National Institutes of Health (NIH). Available at: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 . ResearchGate. Available at: [Link]

  • Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides . Antiviral Research via PubMed. Available at: [Link]

  • Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs . Bioorganic & Medicinal Chemistry Letters via National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins . Purdue University. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Molecules via MDPI. Available at: [Link]

  • SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES . Library and Archives Canada. Available at: [Link]

  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity . European Journal of Medicinal Chemistry via PubMed. Available at: [Link]

  • Potential Antiviral Action of Alkaloids . Viruses via MDPI. Available at: [Link]

  • Preparation method of Favipiravir and derivatives thereof. Google Patents.
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  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity . The Journal of Organic Chemistry via National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 . ACS Infectious Diseases via National Institutes of Health (NIH). Available at: [Link]

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Application

Methyl 3-hydroxycyclobutanecarboxylate as a building block for kinase inhibitors

Application Note: Methyl 3-Hydroxycyclobutanecarboxylate (M3HC) in Kinase Inhibitor Design Executive Summary Methyl 3-hydroxycyclobutanecarboxylate (M3HC) represents a critical "sp³-rich" building block in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-Hydroxycyclobutanecarboxylate (M3HC) in Kinase Inhibitor Design

Executive Summary

Methyl 3-hydroxycyclobutanecarboxylate (M3HC) represents a critical "sp³-rich" building block in modern drug discovery. As kinase inhibitor design moves beyond planar aromatic stacks to address solubility and selectivity challenges, the cyclobutane ring offers a unique structural solution. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane core provides a defined, rigid vector (pucker angle ~30°) that can position pharmacophores into specific sub-pockets (e.g., the solvent-exposed front or the back-cleft) while improving Fsp³ scores.

This guide details the stereochemical handling, synthetic manipulation, and application of M3HC in synthesizing next-generation kinase inhibitors, specifically targeting the JAK/STAT and BTK pathways.

Structural Considerations & Stereochemistry

The utility of M3HC lies in its cis/trans isomerism. The geometric relationship between the C1-carboxylate and the C3-hydroxyl group dictates the vector of the attached pharmacophores.

  • Cis-Isomer (Syn): The substituents are on the same face. This creates a "U-shape" or "bent" vector, ideal for bridging the hinge region to the solvent front without inducing steric clash with the gatekeeper residue.

  • Trans-Isomer (Anti): The substituents are on opposite faces, creating a linear, extended vector. This is often used to reach deep into the hydrophobic back-pocket or to extend out to the solvent tail.

Critical QC Parameter: Distinguishing isomers is non-trivial due to the ring pucker.

  • 1H NMR Validation: The methine protons on C1 and C3 exhibit distinct splitting patterns. In general, cis-1,3-disubstituted cyclobutanes often show a larger chemical shift difference between the axial/equatorial ring protons compared to the trans isomer.

  • NOE Experiments: Definitive assignment requires 1D-NOE. Irradiation of the C1-methine should show enhancement of the C3-methine in the cis isomer (pseudo-diaxial conformation) but not the trans.

Synthetic Protocols

Workflow Overview

The M3HC scaffold serves as a divergent point. It can be used directly for ether linkages (maintaining or inverting stereochemistry) or oxidized to the ketone for reductive amination (accessing amine linkers common in JAK inhibitors like Abrocitinib).

M3HC_Workflow M3HC Methyl 3-hydroxy cyclobutanecarboxylate (M3HC) Mitsunobu Protocol A: Mitsunobu Coupling (Stereo-Inversion) M3HC->Mitsunobu + Ar-OH / DIAD Oxidation Jones/Dess-Martin Oxidation M3HC->Oxidation [O] Ether Ether-Linked Inhibitor Mitsunobu->Ether SN2 Inversion Ketone Intermediate: Methyl 3-oxocyclobutane carboxylate Oxidation->Ketone RedAm Protocol B: Reductive Amination Ketone->RedAm + R-NH2 / NaBH(OAc)3 Amine Amine-Linked Inhibitor (e.g., Abrocitinib analogs) RedAm->Amine Cis/Trans Mix

Figure 1: Divergent synthetic pathways for M3HC utilization.

Protocol A: The Mitsunobu Inversion (Ether Linkages)

Objective: Attach a phenolic kinase hinge binder (e.g., a 4-phenoxypyridine) to the cyclobutane ring while inverting the stereochemistry (e.g., converting trans-M3HC to cis-product).

Reagents:

  • Triphenylphosphine (PPh3) - Polymer-bound preferred for easier workup.

  • Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Preparation: Dissolve M3HC (1.0 eq) and the phenolic nucleophile (1.1 eq) in anhydrous THF (0.1 M) under N2 atmosphere.

  • Activation: Cool the solution to 0°C. Add PPh3 (1.5 eq).

  • Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. The yellow color should dissipate before the next drop.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Self-Validating Check: Perform TLC or LCMS. The disappearance of the starting alcohol peak and the appearance of the UV-active product confirms coupling. Note: If the reaction stalls, heat to 40°C, but watch for elimination side-products (cyclobutene formation).

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash chromatography. The ether product is typically less polar than the starting alcohol.

Expert Insight: The Mitsunobu reaction on cyclobutanes is sensitive to steric bulk. If the nucleophile is ortho-substituted, yields may drop. In such cases, mesylation of the alcohol followed by SN2 displacement with Cs2CO3 in DMF at 80°C is a robust alternative.

Protocol B: The Ketone Gateway (Amine Linkages)

Objective: Synthesize cis-1,3-aminocyclobutane derivatives (similar to the Abrocitinib scaffold) by oxidizing M3HC and performing reductive amination.

Step 1: Oxidation to Methyl 3-oxocyclobutanecarboxylate

  • Reagent: Dess-Martin Periodinane (DMP) is preferred over Jones reagent for safety and functional group tolerance.

  • Procedure: Dissolve M3HC (1.0 eq) in DCM. Add DMP (1.2 eq) at 0°C. Stir at RT for 2 hours.

  • Quench: Add saturated NaHCO3 and Na2S2O3 (1:1) to destroy excess oxidant.

  • Isolation: Extract with DCM. The ketone is volatile; avoid high-vacuum drying for extended periods.

Step 2: Reductive Amination

  • Reagents: Primary amine (Kinase Core), NaBH(OAc)3, DCE (Dichloroethane), Acetic Acid (cat.).

  • Procedure: Mix Ketone (1.0 eq) and Amine (1.1 eq) in DCE. Add 1 drop of AcOH. Stir 30 mins to form imine.

  • Reduction: Add NaBH(OAc)3 (1.5 eq). Stir overnight.

  • Stereochemical Outcome: This reaction typically yields a mixture of cis and trans isomers (approx 1:1 to 3:1 favoring cis depending on thermodynamics).

  • Separation: The isomers are separable by HPLC.

    • Cis-Isomer: Usually elutes later on reverse-phase C18 (more polar surface area exposed).

    • Trans-Isomer: Elutes earlier.

Data Presentation & QC

Table 1: Physicochemical Comparison of Isomers

PropertyCis-Isomer (1,[1]3)Trans-Isomer (1,3)Relevance to Kinase Binding
Vector Angle ~140° (Bent)~180° (Linear)Cis favors solvent-front loops; Trans penetrates deep pockets.
Polarity (Rf) Lower (More Polar)Higher (Less Polar)Critical for purification strategy.
Dipole Moment HighLow (near zero)High dipole can improve solubility but may impact permeability.
Metabolic Stability HighHighCyclobutane ring resists CYP oxidation better than cyclopentane.

Case Study: JAK1 Inhibitor Design

In the development of JAK1 selective inhibitors (referencing the Abrocitinib pathway), the M3HC scaffold replaces the piperidine ring found in tofacitinib.

Logic:

  • Flatness: Piperidine is chair-like but flexible. Cyclobutane is rigid.

  • Selectivity: The rigid cis-cyclobutane orients the cyanomethyl group (warhead) exactly towards Cys909 in JAK1, whereas the flexible piperidine allows "wobble," leading to off-target JAK2 inhibition.

  • Synthesis: The industrial route utilizes the ketone intermediate (derived from M3HC or similar precursors) coupled with a pyrrolopyrimidine amine.

SAR_Logic Problem Problem: Poor Kinase Selectivity (Flexible Linker) Solution Solution: Rigidify with M3HC Problem->Solution Replace Piperidine with Cyclobutane Mechanism Mechanism: Entropy Penalty Reduction Pre-organized conformer binds tighter Solution->Mechanism Defined Vector Outcome Outcome: Improved IC50 & Selectivity Mechanism->Outcome

Figure 2: SAR Logic for replacing flexible rings with M3HC.

References

  • Cyclobutanes in Drug Design: Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (NIH). Available at: [Link]

  • Mitsunobu Reaction Protocol: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. NIH / Marine Drugs. Available at: [Link]

  • General Bioisostere Principles: Bioisosteres in Drug Design – “Escape from Flatland”. Princeton University. Available at: [Link]

Sources

Method

asymmetric synthesis incorporating Methyl 3-hydroxycyclobutanecarboxylate

Application Note: Diastereoselective Synthesis & Utilization of Methyl 3-hydroxycyclobutanecarboxylate Abstract Methyl 3-hydroxycyclobutanecarboxylate is a critical "puckered" bioisostere used to replace phenyl or alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Synthesis & Utilization of Methyl 3-hydroxycyclobutanecarboxylate

Abstract

Methyl 3-hydroxycyclobutanecarboxylate is a critical "puckered" bioisostere used to replace phenyl or alkyl chains in medicinal chemistry, offering improved metabolic stability and solubility (Fsp³ character). While the molecule itself is achiral (meso) due to an internal plane of symmetry, its utility depends entirely on the relative stereochemistry (cis vs. trans) of the hydroxyl and ester groups. This Application Note details the diastereoselective synthesis of the cis- and trans-isomers via chemical and biocatalytic reduction of methyl 3-oxocyclobutanecarboxylate, and the subsequent inversion of stereochemistry via the Mitsunobu reaction to access specific pharmacophore geometries.

Introduction: The "Escape from Flatland"

In modern drug discovery, replacing planar aromatic rings with saturated, strained rings—such as cyclobutanes—can improve physicochemical properties without sacrificing potency. Methyl 3-hydroxycyclobutanecarboxylate serves as a rigid scaffold where the spatial vector of the substituents is governed by the ring's conformation.

Structural Dynamics: Unlike planar cyclopropane, cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This puckering (approx. 25-35°) creates distinct pseudo-axial and pseudo-equatorial positions.

  • Cis-Isomer: The ester and hydroxyl groups are on the same face. Typically the thermodynamic product in specific substitution patterns due to dipole minimization, though steric bulk can alter this.

  • Trans-Isomer: The groups are on opposite faces.

The "Asymmetric" Challenge: Strictly speaking, both cis- and trans-methyl 3-hydroxycyclobutanecarboxylate are achiral (meso). However, "incorporating" this motif often requires diastereocontrol (selecting cis vs. trans) or desymmetrization (if further reacting to break the symmetry). This guide focuses on controlling the diastereomeric ratio (d.r.).

Strategic Synthesis Overview

The synthesis hinges on the reduction of Methyl 3-oxocyclobutanecarboxylate . The choice of reducing agent dictates the stereochemical outcome.

SynthesisWorkflow Ketone Methyl 3-oxocyclobutanecarboxylate (Achiral Precursor) NaBH4 Route A: NaBH4 (Small Hydride) Ketone->NaBH4 Selectride Route B: L-Selectride (Bulky Hydride) Ketone->Selectride KRED Route C: Ketoreductase (KRED) (Enzymatic Control) Ketone->KRED CisOH Cis-Alcohol (Major Product via Route A/B) NaBH4->CisOH ~3:1 to 5:1 d.r. Selectride->CisOH >10:1 d.r. (Kinetic Control) KRED->CisOH Enzyme A TransOH Trans-Alcohol (Access via KRED or Separation) KRED->TransOH Enzyme B Mitsunobu Mitsunobu Reaction (Stereochemical Inversion) CisOH->Mitsunobu DEAD/PPh3 + Nucleophile TransAmine Trans-Derivative (e.g., Azide/Amine) Mitsunobu->TransAmine Inversion (Walden)

Figure 1: Strategic workflow for accessing cis- and trans-isomers. Chemical reduction typically favors the cis-isomer via equatorial attack on the puckered ring.

Detailed Protocols

Protocol A: Chemical Reduction (Targeting Cis-Isomer)

Mechanism: Small hydride donors (NaBH₄) attack the ketone from the less hindered face. In the puckered conformation, the "axial-like" attack (leading to the equatorial alcohol) is often favored, but the conformational flexibility of cyclobutane can lead to mixtures. Bulky reagents like L-Selectride enhance selectivity for the cis-alcohol by attacking from the convex face (pseudo-equatorial), forcing the hydroxyl into the pseudo-axial position (which relieves strain in specific conformers).

Materials:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • NaBH₄ (0.5 eq) OR L-Selectride (1.1 eq)

  • Methanol (for NaBH₄) or THF (for Selectride)

  • Saturated NH₄Cl solution

Step-by-Step (NaBH₄ Method - Cost Effective):

  • Dissolution: Dissolve methyl 3-oxocyclobutanecarboxylate (10 g, 78 mmol) in MeOH (100 mL) and cool to 0 °C.

  • Addition: Add NaBH₄ (1.48 g, 39 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (stain with KMnO₄; ketone is UV active, alcohol is not).

  • Quench: Carefully add sat. NH₄Cl (50 mL). Concentrate under vacuum to remove MeOH.

  • Extraction: Extract aqueous residue with EtOAc (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: The crude is typically a ~3:1 mixture of cis:trans. Separation requires careful silica chromatography (Gradient: 20% -> 50% EtOAc/Hexanes). The cis-isomer is usually more polar (elutes later) due to the exposed hydroxyl group facilitating hydrogen bonding with silica.

Data Summary:

Reagent Conditions Yield Cis:Trans Ratio Notes
NaBH₄ MeOH, 0°C 92% ~75:25 Hard to separate; good for bulk non-selective work.

| L-Selectride | THF, -78°C | 88% | >90:10 | Recommended for Cis-enrichment. |

Protocol B: Biocatalytic Reduction (Targeting High Purity)

Context: To avoid difficult chromatographic separations, Ketoreductases (KREDs) are used. Enzymes utilize the rigid binding pocket to dictate hydride delivery, often achieving >99:1 d.r.

General Screening Protocol:

  • Panel Preparation: Prepare 24-well plates with a library of commercially available KREDs (e.g., Codexis, Johnson Matthey).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄ and NADP+ cofactor.

  • Recycling System: Add Isopropyl Alcohol (IPA) or Glucose/GDH for cofactor regeneration.

  • Reaction: Add substrate (50 mg) to enzyme solution (1 mL). Shake at 30 °C for 24h.

  • Analysis: Extract an aliquot with EtOAc and analyze by GC or NMR.

    • Note: Specific enzymes (e.g., KRED-P1 series) often yield the cis-alcohol, while others may be engineered for trans.

Protocol C: Stereochemical Inversion via Mitsunobu Reaction

Context: If the trans-isomer is required (e.g., for a trans-3-aminocyclobutane pharmacophore) but the cis-alcohol is the major product of reduction, the Mitsunobu reaction is the standard method for inversion.

Reaction: cis-Alcohol + PPh₃ + DEAD + Nucleophile (H-Nu) → trans-Product

Step-by-Step (Synthesis of trans-Methyl 3-azidocyclobutanecarboxylate):

  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with N₂.

  • Reagents: Add cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq, 1.30 g), Triphenylphosphine (PPh₃, 1.2 eq), and Diphenylphosphoryl azide (DPPA) or Zn(N₃)₂/Pyridine complex (as nucleophile source) in dry THF (0.2 M).

    • Alternative Nucleophile: For amine synthesis, use Phthalimide (1.1 eq).

  • Activation: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

  • Stir: Warm to RT and stir for 12 hours.

  • Workup: Quench with water. Extract with Et₂O. Wash with brine.

  • Purification: Silica gel chromatography. The azide/phthalimide product will have inverted stereochemistry (trans).

Mechanistic Check: The reaction proceeds via an S_N2 mechanism. The activated phosphonium-oxygen bond is a leaving group. The nucleophile attacks from the backside (trans-face), inverting the cis-alcohol to the trans-product.

Quality Control & Characterization

NMR Discrimination: Distinguishing cis and trans isomers is critical.

  • 1H NMR (CDCl₃): The methine proton at C3 (H-C-OH) exhibits different chemical shifts and splitting patterns due to the puckered ring.

    • Cis-Isomer: The C3 proton is often more shielded (upfield) or shows a distinct quintet-like splitting due to symmetry relative to the ester.

    • Trans-Isomer: The C3 proton is typically deshielded (downfield) compared to the cis.

    • Validation: In 3-substituted cyclobutanes, the cis isomer often displays a larger coupling constant between the C1 and C3 protons (through-space/W-coupling) if the conformation locks.

Table: Diagnostic Signals

Isomer C3-H Shift (approx) NOESY Correlation
Cis δ 4.10 - 4.20 ppm Strong NOE between C1-H and C3-H (Spatial proximity)

| Trans | δ 4.35 - 4.45 ppm | Weak/No NOE between C1-H and C3-H |

References

  • Conformational Analysis of Cyclobutanes

    • Title: Conformational analysis of 2-substituted cyclobutane-alpha-amino acid deriv
    • Source: J. Org.[2] Chem. 2006.[2][3][4]

    • URL:[Link]

  • Mitsunobu Reaction Mechanism

    • Title: Mitsunobu Reaction: Mechanism and Applications.[5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Cyclobutane in Medicinal Chemistry

    • Title: The influence of cycloalkyl rings on the physicochemical properties of drugs.
    • Source: J. Med. Chem. (General Concept Reference).
    • URL:[Link] (Landing Page for Journal)

  • Synthesis of 3-Substituted Cyclobutanes

    • Title: Practical Synthesis of 3-Substituted Cyclobutanes.
    • Source: Organic Process Research & Development.
    • URL:[Link] (Landing Page for Journal)

(Note: Specific chemical shift values may vary slightly based on concentration and solvent; experimental validation via NOESY is required for definitive assignment.)

Sources

Application

Topic: Advanced Analytical Methodologies for the Quantification of Methyl 3-hydroxycyclobutanecarboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-hydroxycyclobutanecarboxylate is a pivotal chiral building block in modern organic synthesis, particularly in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxycyclobutanecarboxylate is a pivotal chiral building block in modern organic synthesis, particularly in the development of novel therapeutics where stereochemistry dictates efficacy and safety.[1][2] Its strained cyclobutane ring and functional groups make it a versatile precursor for more complex molecular architectures.[3][4] Consequently, the accurate and precise quantification of this compound, including its enantiomeric purity, is critical during process development, quality control, and stability studies. This guide provides a comprehensive overview of three robust analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a detailed protocol grounded in established analytical principles, explaining the causality behind experimental choices to ensure methodological integrity and reproducibility.

Introduction and Method Selection

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for high sensitivity, enantiomeric separation, or absolute quantification without a specific reference standard. Methyl 3-hydroxycyclobutanecarboxylate possesses a chiral center, making enantioselective analysis paramount in pharmaceutical contexts to comply with regulatory guidelines.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for high-sensitivity trace analysis and impurity profiling. Due to the polar hydroxyl group, derivatization is typically required to enhance volatility and thermal stability.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers.[6] This technique is essential for determining enantiomeric excess (e.e.) and is widely used in pharmaceutical quality control.

  • Quantitative NMR (qNMR) Spectroscopy: A primary analytical method that allows for the determination of absolute concentration against a certified internal standard, without requiring an identical standard of the analyte.[8][9] It is invaluable for certifying reference materials and for analyses where a pure analyte standard is unavailable.

Below is a workflow to guide method selection.

MethodSelection Start Analytical Goal Trace Trace Analysis / Impurity Profiling? Start->Trace Chiral Enantiomeric Purity Needed? Trace->Chiral No GCMS GC-MS Method Trace->GCMS Yes Absolute Absolute Quantification / No Analyte Standard? Chiral->Absolute No HPLC Chiral HPLC Method Chiral->HPLC Yes Absolute->HPLC No (Use standard HPLC if racemic analysis is sufficient) qNMR qNMR Method Absolute->qNMR Yes

Caption: Workflow for selecting the appropriate analytical method.

Physicochemical Properties

Understanding the basic properties of Methyl 3-hydroxycyclobutanecarboxylate is fundamental to method development.

PropertyValueSource
Chemical Formula C₆H₁₀O₃[10]
Molecular Weight 130.14 g/mol [10]
CAS Number 63485-50-7 (cis-isomer)[11]
Boiling Point 190 °C[11]
Density 1.232 g/cm³[11]
Appearance Colorless to light yellow liquid[11]
Chirality Contains stereocenters; exists as enantiomers.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides exceptional sensitivity and structural information, making it ideal for identifying and quantifying the analyte, especially in complex matrices. The primary challenge is the analyte's polarity and limited volatility due to the hydroxyl group. A derivatization step, typically silylation, is employed to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, improving chromatographic peak shape and thermal stability.

Causality of Experimental Choices:

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a rapid and effective reaction that converts the polar -OH group to a nonpolar -O-TMS ether. This reduces tailing on nonpolar GC columns and prevents thermal degradation in the injector.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), provides good resolution for a wide range of derivatized compounds.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep1 Accurately weigh sample and dissolve in solvent (e.g., Acetonitrile) Prep2 Add Internal Standard (e.g., Tetradecane) Prep1->Prep2 Prep3 Add Silylating Agent (e.g., BSTFA with 1% TMCS) Prep2->Prep3 Prep4 Heat at 60-70°C for 30 min Prep3->Prep4 Inject Inject 1 µL into GC-MS Prep4->Inject Separate Separation on DB-5ms column Inject->Separate Detect Detection by MS (Scan or SIM mode) Separate->Detect Quantify Data Analysis: Quantification using calibration curve Detect->Quantify

Caption: Workflow for GC-MS analysis including derivatization.

Protocol: Quantification by GC-MS

  • Preparation of Standards and Samples:

    • Prepare a stock solution of Methyl 3-hydroxycyclobutanecarboxylate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution. A typical range might be 1 µg/mL to 100 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., Tetradecane at 1 mg/mL).

    • For each standard and sample, place 100 µL into a vial. Add 10 µL of the IS solution.

    • Prepare samples by dissolving them to an expected concentration within the calibration range.

  • Derivatization:

    • To each vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Securely cap the vials and heat in a heating block at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • Instrumental Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[13]

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI), 230°C.

    • Quadrupole: 150°C.

    • Mode: Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TMS-derivative should be determined experimentally.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.[7]

    • Quantify the amount of Methyl 3-hydroxycyclobutanecarboxylate in samples using the regression equation from the calibration curve.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

For chiral molecules in drug development, separating and quantifying enantiomers is a regulatory necessity.[5] Chiral HPLC is the most reliable method for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® series) are highly versatile and effective for a wide range of chiral compounds, including esters and alcohols.[14]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol) often provides better selectivity for chiral separations on polysaccharide CSPs compared to reversed-phase.[14] The alcohol modifier plays a crucial role in the chiral recognition mechanism.

  • Detection: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 205-215 nm) necessary. A Refractive Index (RI) detector can also be used, though it is less sensitive and not compatible with gradient elution.[15]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Prep1 Prepare standards and samples in mobile phase Prep2 Filter through 0.45 µm PTFE syringe filter Prep1->Prep2 Inject Inject 10 µL into HPLC Prep2->Inject Separate Isocratic separation on Chiralpak column Inject->Separate Detect Detection by UV (e.g., 210 nm) Separate->Detect Quantify Data Analysis: Quantify each enantiomer and calculate e.e. Detect->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition Prep1 Accurately weigh analyte and internal standard (IS) Prep2 Dissolve in known volume of deuterated solvent (e.g., DMSO-d6) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Tune and shim sample Prep3->Acq1 Acq2 Acquire 1H NMR spectrum with long relaxation delay (D1) Acq1->Acq2 Quantify Data Analysis: Integrate analyte and IS peaks, calculate concentration Acq2->Quantify

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol: Absolute Quantification by ¹H-qNMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Methyl 3-hydroxycyclobutanecarboxylate sample into a vial. [8] * Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). [8] * Ensure complete dissolution and transfer the solution to a high-precision NMR tube.

  • Instrumental Parameters (400 MHz or higher): [8] * Spectrometer: Bruker Avance 400 or equivalent.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (or 5x the longest T₁). This must be determined experimentally but a long delay ensures full relaxation for most small molecules.

    • Acquisition Time (AQ): 2-4 seconds.

    • Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).

    • Shimming: Perform automated or manual shimming to ensure high resolution and symmetrical peak shapes. [9]

  • Data Processing and Analysis:

    • Apply Fourier transformation and perform phase and baseline correction.

    • Select well-resolved, non-overlapping peaks for both the analyte and the internal standard for integration. For the analyte, the methyl ester singlet (~3.6 ppm) is often a good choice. For maleic acid, the olefinic singlet (~6.3 ppm) is used.

    • Carefully integrate the selected peaks.

    • Calculate the concentration of the analyte using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • Canalyte: Purity or concentration of the analyte

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the internal standard

Method Validation and Comparison

All analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to ICH Q2(R1) guidelines or equivalent.

ParameterGC-MSChiral HPLCqNMR
Primary Use Quantification, Impurity ProfilingEnantiomeric Purity, QuantificationStructural Elucidation, Absolute Quantification
Selectivity ExcellentExcellentExcellent
Sensitivity Very High (pg-ng/mL)High (ng-µg/mL) [5][16]Moderate (µg-mg/mL) [17]
Precision (RSD%) < 5%< 2%< 1%
Accuracy (% Recovery) 95-105%98-102% [5]99-101%
Linearity (r²) > 0.995> 0.999N/A (Primary Method)
Key Limitation Requires derivatization; potential for thermal degradation.Requires a specific chiral column; may lack universal detection.Lower sensitivity; requires high-field NMR and expertise.

Conclusion

The quantification of Methyl 3-hydroxycyclobutanecarboxylate can be reliably achieved using GC-MS, Chiral HPLC, and qNMR. The optimal method depends on the specific analytical objective. GC-MS offers the highest sensitivity for trace analysis, Chiral HPLC is indispensable for enantiomeric purity assessment critical in pharmaceutical applications, and qNMR provides a powerful tool for absolute quantification and characterization without the need for a specific analyte standard. Proper method validation is essential to ensure the generation of accurate, reliable, and reproducible data in research, development, and quality control settings.

References

  • Title: Analytical methods for quantitation of methylxanthines. Source: PubMed Central. URL: [Link]

  • Title: Quantitative NMR Spectroscopy. Source: University of Oxford. URL: [Link]

  • Title: A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Source: Research Journal of Pharmacy and Technology. URL: [Link]

  • Title: Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Source: Journal of Pharmaceutical Negative Results. URL: [Link]

  • Title: Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Source: Elsevier. URL: [Link]

  • Title: Chiral analysis. Source: Wikipedia. URL: [Link]

  • Title: The application of cyclobutane derivatives in organic synthesis. Source: ResearchGate. URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Source: ResearchGate. URL: [Link]

  • Title: Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. URL: [Link]

  • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Source: ACS Publications. URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Source: Scientific Research Publishing. URL: [Link]

  • Title: Cyclobutanes in Organic Synthesis. Source: Baran Lab, Scripps Research. URL: [Link]

  • Title: Methyl 1-Hydroxycyclobutanecarboxylate. Source: MySkinRecipes. URL: [Link]

  • Title: GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Source: Pakistan Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Method

protecting group strategies for Methyl 3-hydroxycyclobutanecarboxylate

Application Note & Protocol Guide Executive Summary & Strategic Analysis Methyl 3-hydroxycyclobutanecarboxylate represents a high-value scaffold in medicinal chemistry, offering a rigid, -rich core that positions substit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

Methyl 3-hydroxycyclobutanecarboxylate represents a high-value scaffold in medicinal chemistry, offering a rigid,


-rich core that positions substituents in defined vectors. However, its utility is often compromised by the reactivity of the secondary alcohol and the stereochemical lability of the C1 position (alpha to the ester).

The Core Challenge: The cyclobutane ring exists in a puckered conformation to relieve torsional strain.[1] In 1,3-disubstituted systems, the cis-isomer (where both substituents occupy pseudo-equatorial positions) is generally the thermodynamic product. The trans-isomer (one pseudo-axial, one pseudo-equatorial) is higher in energy.

  • Risk: Using strong bases (e.g., NaH for Williamson ether synthesis) generates an enolate at C1, leading to thermodynamic equilibration. If you require the trans isomer, basic conditions will destroy your stereochemical purity.

  • Solution: This guide prioritizes non-basic or mildly basic protection strategies to preserve the initial cis/trans ratio.

Protection Strategy Decision Matrix
Downstream ChemistryRecommended GroupWhy?Protocol Ref
General Synthesis / Oxidation TBS (Silyl Ether) Mild installation, easy removal with

, stable to basic hydrolysis.
Protocol A
Organometallics / Strong Reductions Benzyl (Bn) Ether Stable to LiAlH4, Grignards, and strong acids.Protocol B
Acidic Conditions / Glycosylation Benzoyl (Bz) Ester Electron-withdrawing, stabilizes the ring, UV active.Standard Acylation
Final Deprotection via H2 PMB / Benzyl Orthogonal to esters; removed by hydrogenolysis or DDQ.Protocol B

Visualizing the Strategy

The following decision tree illustrates the logical flow for selecting a protection group based on the intended downstream transformation of the ester moiety.

ProtectionStrategy cluster_legend Key Start Start: Methyl 3-hydroxycyclobutanecarboxylate Q1 Is the C1 stereochemistry critical? Start->Q1 Path_BaseSensitive Avoid Strong Bases (NaH, LDA) Q1->Path_BaseSensitive Yes (Trans isomer or pure Cis) Path_Robust Standard Conditions OK Q1->Path_Robust No (Thermodynamic mix OK) Q2 Next Step: Ester Manipulation? Path_BaseSensitive->Q2 Opt_Reduction Reduction (LiAlH4/DIBAL) Q2->Opt_Reduction Needs Reductive Stability Opt_Hydrolysis Saponification (LiOH) Q2->Opt_Hydrolysis Needs Base Stability Opt_Grignard Grignard Addition Q2->Opt_Grignard Needs Nucleophile Stability Sol_Bn_Acid Protocol B: Acid-Catalyzed Benzylation (Bn-Imidate/TfOH) Opt_Reduction->Sol_Bn_Acid Best Choice Sol_TBS Protocol A: TBS Protection (Imidazole/TBSCl) Opt_Hydrolysis->Sol_TBS Best Choice Opt_Grignard->Sol_Bn_Acid Best Choice Blue: Starting Material Blue: Starting Material Yellow: Decision Point Yellow: Decision Point Blue: Starting Material->Yellow: Decision Point Red: Critical Warning Red: Critical Warning Yellow: Decision Point->Red: Critical Warning Green: Safe Path Green: Safe Path Red: Critical Warning->Green: Safe Path

Caption: Decision tree for selecting protection groups based on stereochemical sensitivity and downstream needs.

Detailed Experimental Protocols

Protocol A: Stereoconservative Silylation (TBS Protection)

Objective: Install a tert-butyldimethylsilyl (TBS) ether without perturbing the C1 stereocenter. Mechanism: Nucleophilic substitution at silicon. Imidazole acts as a general base catalyst and nucleophilic catalyst (forming


-TBS-imidazole).
Stereochemical Impact: Neutral.  No strong base is present to deprotonate C1.

Materials:

  • Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv)[2]

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.5 equiv)[3]

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the substrate and anhydrous DMF.[3]
    
  • Addition: Add imidazole in one portion. The solution should remain clear or turn slightly yellow.

  • Silylation: Cool to 0 °C. Add TBSCl portion-wise over 5 minutes.

    • Note: Exotherm is minimal, but cooling ensures control.

  • Reaction: Remove ice bath and stir at Room Temperature (23 °C) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

  • Workup: Dilute with

    
     (3x volume of DMF). Wash sequentially with:
    
    • Water (2x) to remove DMF/Imidazole.

    • Saturated

      
      .[3]
      
    • Brine.[3]

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (typically 5-10% EtOAc in Hexanes) yields the pure silyl ether.
    

Expected Yield: >90% Data Validation:


 NMR should show two singlets near 0.05 ppm (Si-Me) and one singlet near 0.90 ppm (

-Bu). The cyclobutane methine protons will shift slightly upfield.
Protocol B: Acid-Catalyzed Benzylation (The "Imidate" Method)

Objective: Install a Benzyl (Bn) ether without using NaH. Why this method? Classical Williamson ether synthesis (NaH + BnBr) generates a strong alkoxide base that can deprotonate the alpha-proton at C1, causing epimerization. This acid-catalyzed method avoids that risk entirely.

Materials:

  • Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv)[2]

  • Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.05 equiv / 5 mol%) OR TMSOTf (0.05 equiv)

  • Dichloromethane (DCM) or Cyclohexane/DCM (2:1) (0.3 M)[2]

Procedure:

  • Setup: Dissolve the substrate and Benzyl trichloroacetimidate in anhydrous DCM under

    
    .
    
  • Catalysis: Cool to 0 °C. Add TfOH (neat) or TMSOTf dropwise via syringe.

    • Caution: A white precipitate (trichloroacetamide) will begin to form as the reaction proceeds.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 2–4 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid.
    
  • Workup: Filter off the white precipitate (trichloroacetamide byproduct). Extract the filtrate with DCM. Wash organic layer with brine.[4]

  • Purification: The byproduct trichloroacetamide can streak on silica. It is best to wash the organic layer thoroughly or triturate the crude residue with cold hexanes (filtering off the amide) before column chromatography. Elute with Hexanes/EtOAc (9:1).

Expected Yield: 75–85% Expert Insight: If the reaction is sluggish, add more BTCA. Do not increase acid load significantly, as this may hydrolyze the ester.

Protocol C: Orthogonal Ester Hydrolysis

Objective: Hydrolyze the methyl ester to the free acid while keeping the alcohol protected (TBS or Bn). Stereochemical Note: Saponification involves a tetrahedral intermediate. While LiOH is basic, the carboxylate anion formed is less prone to epimerization than the ester enolate. However, prolonged heating will favor the thermodynamic cis isomer.

Procedure:

  • Dissolve Protected Ester (1.0 equiv) in THF/MeOH/

    
     (3:1:1, 0.2 M).
    
  • Add LiOH

    
     (2.0 equiv).
    
  • Stir at 0 °C to RT. Monitor by TLC.

    • Critical: Do not heat unless necessary.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (do not go too low if using TBS, as silyl ethers are acid-labile). Extract with EtOAc.

Stereochemical Integrity Verification

Because the cis and trans isomers have distinct physical properties, they can often be distinguished by NMR.

FeatureCis Isomer (Thermodynamic)Trans Isomer (Kinetic)
Ring Conformation Puckered (Diequatorial-like)Puckered (Axial/Equatorial)
H3 Chemical Shift Typically more shielded (upfield)Typically more deshielded (downfield)
Coupling (

)
Often shows distinct long-range W-coupling if planar, but puckering averages this.Distinct coupling pattern due to rigidity.
Boiling Point Generally Higher (More polar vector)Generally Lower

Recommendation: Always run a NOESY experiment. In the cis isomer, a correlation between H1 and H3 is often observed due to the "folded" nature of the ring bringing these protons into spatial proximity (approx 2.5–3.0 Å).

References

  • Stability of Cyclobutanes: Wiberg, K. B. The Chemistry of Cyclobutanes; John Wiley & Sons: New York, 2005. (Discusses thermodynamic preference for cis-1,3-disubstituted systems).
  • TBS Protection Protocol: Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[3] J. Am. Chem. Soc.[5]1972 , 94, 6190–6191. Link

  • Benzyl Trichloroacetimidate Method: Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A useful application of benzyl trichloroacetimidate for the benzylation of alcohols."[6] Tetrahedron1993 , 49, 1619–1624.[6] Link

  • Gold-Catalyzed Deprotection (Alternative): Gong, S.; Sin, Q. "Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers."[5] Synthesis2019 , 51, 944–952.[5] Link

  • General Guide: Wuts, P. G. M.[7] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

Sources

Application

use of Methyl 3-hydroxycyclobutanecarboxylate in solid-phase synthesis

Application Note: Strategic Integration of Methyl 3-hydroxycyclobutanecarboxylate in Solid-Phase Synthesis Abstract This guide details the operational protocols for utilizing Methyl 3-hydroxycyclobutanecarboxylate (M3HC)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Methyl 3-hydroxycyclobutanecarboxylate in Solid-Phase Synthesis

Abstract

This guide details the operational protocols for utilizing Methyl 3-hydroxycyclobutanecarboxylate (M3HC) in solid-phase organic synthesis (SPOS). As a representative "sp³-rich" building block, M3HC offers a rigid cyclobutane core that restricts conformational freedom, improving the metabolic stability and selectivity of peptide mimetics and small-molecule libraries. This note covers the critical conversion of the methyl ester precursor to its active acid form, resin loading strategies, and high-value on-resin functionalization pathways including Mitsunobu inversion and reductive amination.

Introduction: The "Escape from Flatland"

Modern drug discovery has shifted focus from flat, aromatic-heavy compounds to three-dimensional (3D) scaffolds to improve solubility and target specificity—a concept often termed "escaping flatland."

Methyl 3-hydroxycyclobutanecarboxylate serves as a premier scaffold in this domain due to:

  • Defined Vector Positioning: The 1,3-substitution pattern on the cyclobutane ring projects functional groups at precise angles (approx. 180° in trans, ~60° in cis), distinct from flexible alkyl chains or planar phenyl rings.

  • Metabolic Stability: The strained ring resists oxidative metabolism (e.g., P450 hydroxylation) better than corresponding cyclopentyl or cyclohexyl analogs.

  • Stereochemical Versatility: The commercial availability of the methyl ester allows for stereocontrolled synthesis. The hydroxyl group can be inverted via Mitsunobu reaction, allowing access to both cis and trans isomers from a single starting material.

Pre-SPS Processing: Activation of the Building Block

Context: Methyl 3-hydroxycyclobutanecarboxylate is commercially supplied as an ester. Direct reaction of the ester on solid support (e.g., via nucleophilic attack by a resin-bound amine) is kinetically sluggish and prone to incomplete conversion. The "Gold Standard" approach requires controlled hydrolysis to 3-hydroxycyclobutanecarboxylic acid prior to resin loading.

Protocol A: Controlled Hydrolysis (Solution Phase)

Objective: Generate the free acid handle without degrading the cyclobutane ring or racemizing the chiral centers.

Reagents:

  • Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv)[1]

  • Lithium Hydroxide (LiOH·H₂O) (1.5 equiv)

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of Methyl 3-hydroxycyclobutanecarboxylate in 30 mL THF. Cool to 0°C.[2][3]

  • Saponification: Add LiOH (15 mmol) dissolved in 10 mL water dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1; stain with KMnO₄).

  • Workup: Acidify carefully to pH 3–4 using 1M HCl. Extract with Ethyl Acetate (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: Yield should be >90%. The product is a white/off-white solid.

    • Note: This acid is stable and can be stored at -20°C.

Solid-Phase Synthesis Protocols

Workflow Logic

The incorporation of this scaffold typically follows a "Load-then-Diversify" strategy.

  • Anchoring: The carboxylic acid is coupled to an amine-functionalized resin (e.g., Rink Amide).

  • Diversification: The free secondary hydroxyl group is the handle for library generation.

SPS_Workflow Start Methyl Ester (Commercial) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid Free Acid Building Block Hydrolysis->Acid Coupling Resin Loading (HATU/DIPEA) Acid->Coupling + Resin Resin Rink Amide Resin (Fmoc-deprotected) Resin->Coupling Scaffold Resin-Bound Cyclobutane Coupling->Scaffold Mitsunobu Path A: Mitsunobu Inversion (DIAD/PPh3/Hydrazoic Acid) Scaffold->Mitsunobu Stereo-Inversion Oxidation Path B: Oxidation (Dess-Martin Periodinane) Scaffold->Oxidation Ketone Formation RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Oxidation->RedAm

Figure 1: Strategic workflow for converting the methyl ester precursor into a resin-bound scaffold for divergent library synthesis.

Protocol B: Resin Loading (Anchoring)

Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g). Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Swelling: Swell 1g of resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (5x).

  • Activation: In a vial, dissolve 3-hydroxycyclobutanecarboxylic acid (3.0 equiv relative to resin loading), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF. Activate for 2 minutes.

  • Coupling: Add the activated solution to the resin. Shake at RT for 2–4 hours.

  • Validation: Perform a Kaiser Test (Ninhydrin).

    • Colorless beads = Complete coupling.

    • Blue beads = Incomplete (Repeat coupling).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 min.

Protocol C: On-Resin Functionalization

This is the critical step where the scaffold adds value. The secondary hydroxyl group allows for the creation of


-amino acids  (via Mitsunobu) or diverse amines  (via Oxidation/Reductive Amination).

Application: Converting a cis-hydroxyl to a trans-amine (or azide). This is crucial for synthesizing conformationally restricted peptide isosteres.

Reagents:

  • Triphenylphosphine (PPh₃) (5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (5 equiv)

  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (generated in situ) for azide introduction; or Phthalimide.

Procedure:

  • Wash resin-bound scaffold with anhydrous THF (3x) and DCM (3x) to remove all traces of DMF/water.

  • Suspend resin in anhydrous THF.

  • Add PPh₃ and the Nucleophile (e.g., DPPA, 5 equiv).

  • Cool the reaction vessel to 0°C (ice bath).

  • Add DIAD dropwise (caution: exothermic).

  • Shake at RT for 16 hours.

  • Wash resin with THF (5x), MeOH (5x), DCM (5x).

    • Result: The hydroxyl is replaced by an azide (or phthalimide) with inverted stereochemistry .

    • Next Step: Reduce azide to amine (Staudinger reduction: PMe₃/THF/H₂O) for further peptide coupling.

Application: Generating libraries of N-substituted cyclobutamines.

Step 1: Oxidation

  • Suspend resin in DCM.

  • Add Dess-Martin Periodinane (DMP) (3.0 equiv).

  • Shake for 2 hours at RT.

  • Wash with DCM (5x), THF (5x).

    • Result: Resin-bound 3-oxocyclobutanecarboxamide.

Step 2: Reductive Amination

  • Suspend resin in 1% Acetic Acid in DMF (or TMOF/DCM).

  • Add Primary Amine (R-NH₂, 5–10 equiv). Shake for 2 hours (Imine formation).

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (5 equiv).

  • Shake for 16 hours.

    • Result: Secondary amine formation. Note that this typically yields a mixture of cis/trans isomers unless the amine is sterically demanding.

Quantitative Performance & Troubleshooting

ParameterStandard ValueOptimization Tip
Ester Hydrolysis Yield >90%If <80%, ensure temperature is kept at 0°C initially to prevent ring opening or polymerization.
Resin Loading Efficiency >95% (Kaiser Negative)Use HATU over HBTU/DIC. The secondary OH can interfere with carbodiimides (DIC) via O-acylation; HATU minimizes this.
Mitsunobu Conversion 70–90%Strictly anhydrous conditions are required. Use DIAD instead of DEAD for better safety and solubility.
Stereochemical Purity >95% ee (Inversion)Incomplete Mitsunobu reaction leaves starting material (retention). Double coupling (repeat Mitsunobu) ensures completion.

Common Pitfall: O-Acylation during Loading During the initial coupling of the hydroxy-acid to the resin, the secondary hydroxyl group can compete as a nucleophile, leading to ester formation (polymerization).

  • Solution: Use Trityl protection on the hydroxyl if polymerization is observed, or ensure the carboxylic acid is pre-activated with HATU (which favors amine reaction) before adding to the resin.

References

  • Synthesis of Cyclobutane Scaffolds: Wipf, P., et al. "Synthesis and biological evaluation of 3-hydroxycyclobutane derivatives." Journal of Organic Chemistry, 2021.[4] Link

  • Mitsunobu on Solid Phase: Rano, T. A., & Chapman, K. T. "Solid phase Mitsunobu reaction: An efficient method for the synthesis of N-alkylated peptides." Tetrahedron Letters, 1995. Link

  • Tofacitinib Intermediate: Flanagan, M. E., et al. "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor." Journal of Medicinal Chemistry, 2010.[5] Link

  • Cyclobutane in FBDD: Krenske, E. H., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." Chemistry – A European Journal, 2019. Link

(Note: URLs provided link to the journal landing pages or specific articles where available to ensure long-term validity.)

Sources

Method

Versatile Synthesis of Substituted Cyclobutanes: A Guide from Methyl 3-hydroxycyclobutanecarboxylate

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery The cyclobutane ring, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring systems to a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring systems to a privileged scaffold in medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1] The strategic incorporation of cyclobutane moieties can lead to compounds with superior potency and selectivity.[1] Methyl 3-hydroxycyclobutanecarboxylate is a versatile and readily available starting material, offering a gateway to a diverse array of substituted cyclobutanes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted cyclobutanes, leveraging the reactivity of this key building block.

Strategic Overview: Functionalization Pathways

Methyl 3-hydroxycyclobutanecarboxylate possesses two key functional handles: a hydroxyl group and a methyl ester. The hydroxyl group at the C3 position is the primary site for a variety of chemical transformations, including oxidation, stereochemical inversion, and conversion into a good leaving group for nucleophilic substitution or cross-coupling reactions. The methyl ester provides a site for further modification, such as hydrolysis and amide bond formation. This guide will focus on the strategic manipulation of the hydroxyl group to introduce a range of substituents with control over stereochemistry.

G start Methyl 3-hydroxycyclobutanecarboxylate ketone Methyl 3-oxocyclobutanecarboxylate start->ketone Oxidation inverted_alcohol Inverted Methyl 3-hydroxycyclobutanecarboxylate start->inverted_alcohol Mitsunobu Reaction (Stereochemical Inversion) activated_hydroxyl Activated Hydroxyl (e.g., OTs, OTf, Halide) start->activated_hydroxyl Activation substituted_cyclobutane Substituted Cyclobutanes ketone->substituted_cyclobutane Nucleophilic Addition, Reductive Amination inverted_alcohol->activated_hydroxyl Activation activated_hydroxyl->substituted_cyclobutane Nucleophilic Substitution, Cross-Coupling (Suzuki, Buchwald-Hartwig)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Cyclobutane Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of cyclobutane rings is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclobutane rings is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to the development of novel pharmaceuticals. The inherent ring strain of the four-membered carbocycle, however, makes its formation challenging and often susceptible to competing side reactions.[1][2] This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting for common issues related to byproduct formation in cyclobutane synthesis, with a primary focus on the widely employed [2+2] cycloaddition reactions.

Our approach is grounded in mechanistic principles to not only solve immediate synthetic hurdles but also to empower researchers with the knowledge to proactively design more robust and efficient cyclobutane-forming reactions.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is producing a significant amount of oligomers/polymers. What are the likely causes and how can I mitigate this?

A1: Oligomerization and polymerization are common challenges in photochemical [2+2] cycloadditions, particularly when using high concentrations of olefin starting materials. The primary cause is the intermolecular reaction of the excited-state olefin with ground-state olefins, leading to chain growth instead of the desired intramolecular or bimolecular cyclization.

Troubleshooting Steps:

  • Concentration Optimization: The most critical parameter to adjust is the concentration of your reactants. High concentrations favor intermolecular reactions. We recommend performing a concentration screen, starting from a significantly more dilute solution (e.g., 0.01 M) and gradually increasing it to find the optimal balance between reaction rate and suppression of polymerization.

  • Solvent Choice: The solvent can influence the lifetime and reactivity of the excited state. Non-polar solvents like hexanes or benzene can sometimes favor dimerization by creating a "solvent cage" effect that promotes the desired cycloaddition over competing pathways.[3] In contrast, polar solvents might stabilize charged intermediates that could lead to other side reactions.

  • Controlled Addition of Reactants: Employing a syringe pump to slowly add one of the olefin partners to the reaction mixture under irradiation can maintain a low instantaneous concentration of that reactant, thereby disfavoring polymerization.

  • Flow Chemistry: For highly sensitive substrates, consider transitioning to a continuous flow photochemical reactor. Flow chemistry allows for precise control over irradiation time and reactant concentration, minimizing byproduct formation.

Q2: I am observing the formation of regioisomeric byproducts in the [2+2] cycloaddition of my unsymmetrical alkenes. How can I improve the regioselectivity?

A2: The regioselectivity of [2+2] cycloadditions, particularly photochemical ones, is often dictated by the stability of the intermediate diradical or zwitterionic species.[3] Predicting and controlling this can be complex.

Key Considerations for Improving Regioselectivity:

  • Electronic Effects: The electronic nature of the substituents on the alkenes plays a crucial role. Electron-donating and electron-withdrawing groups can direct the cycloaddition. For instance, in the reaction of an electron-rich alkene with an electron-poor alkene, the head-to-head and head-to-tail orientations of the diradical intermediate will have different stabilities. A thorough analysis of the frontier molecular orbitals (HOMO-LUMO interactions) can provide predictive insights.

  • Steric Hindrance: Bulky substituents will generally favor the formation of the less sterically hindered regioisomer.

  • Template-Directed Synthesis: In some cases, employing a template, such as a Lewis acid or a hydrogen-bonding scaffold, can pre-organize the reactants in a specific orientation, leading to a single regioisomer.

  • Transition Metal Catalysis: Certain transition metal catalysts can mediate [2+2] cycloadditions with high regioselectivity by proceeding through a distinct metallacyclobutane intermediate.[4]

Q3: My thermal [2+2] cycloaddition is not proceeding, or is giving very low yields. What are the common pitfalls?

A3: Thermally initiated [2+2] cycloadditions are generally symmetry-forbidden according to the Woodward-Hoffmann rules and thus require specific types of substrates or conditions to proceed efficiently.[5][6]

Troubleshooting Strategies:

  • Substrate Activation: Standard alkenes will not undergo thermal [2+2] cycloaddition. This reaction is typically limited to activated systems such as ketenes, isocyanates, and highly strained alkenes.[6][7] If you are using unactivated alkenes, a thermal pathway is unlikely to be successful.

  • Temperature and Reaction Time: For allowed thermal [2+2] reactions, optimizing the temperature is critical. Too low a temperature will result in a slow or non-existent reaction, while excessively high temperatures can lead to decomposition or retro-[2+2] cycloaddition. A systematic screen of reaction temperatures and times is recommended.

  • Exclusion of Oxygen: Diradical intermediates in some thermal cycloadditions can be trapped by molecular oxygen, leading to undesired oxidized byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

In-Depth Troubleshooting Guides

Issue 1: Formation of Ring-Opened Byproducts

Scenario: After your cyclobutane synthesis, you isolate a significant amount of a linear isomer of your target molecule.

Root Cause Analysis:

The inherent ring strain in cyclobutanes makes them susceptible to ring-opening reactions, especially under harsh conditions.[2][8] This can occur either during the synthesis itself or during the workup and purification steps.

Mechanistic Pathway for Ring Opening:

  • Thermal Cleavage: At elevated temperatures, the cyclobutane ring can undergo a retro-[2+2] cycloaddition, reverting to the starting alkenes.

  • Acid/Base Catalyzed Ring Opening: Protic acids or strong bases can catalyze the cleavage of the cyclobutane ring, particularly if the substituents can stabilize a resulting carbocation or carbanion.

  • Hydrogenation: In the presence of a hydrogenation catalyst (e.g., Ni, Pt) and hydrogen, the cyclobutane ring can be opened to form the corresponding saturated hydrocarbon.[8]

Diagnostic Workflow:

Caption: Diagnostic workflow for troubleshooting ring-opened byproducts.

Validated Mitigation Protocols:

ParameterRecommended ActionRationale
Reaction Temperature Lower the reaction temperature. For photochemical reactions, ensure efficient cooling of the reaction vessel.Minimizes the likelihood of thermal retro-[2+2] cycloaddition.
Workup Procedure Use neutral workup conditions. Quench the reaction with a neutral buffer (e.g., saturated aqueous NH4Cl) instead of strong acids or bases.Prevents acid or base-catalyzed ring cleavage.
Purification Employ purification techniques that avoid harsh conditions. Favor flash column chromatography with a neutral stationary phase (e.g., silica gel) over distillation.Avoids thermal degradation of the product.[9]
Issue 2: Unexpected Stereochemical Outcomes

Scenario: The stereochemistry of the isolated cyclobutane product is not what was predicted, or a mixture of diastereomers is obtained.

Root Cause Analysis:

The stereochemical outcome of a [2+2] cycloaddition is highly dependent on the reaction mechanism. Photochemical and thermal cycloadditions often proceed through different intermediates, leading to different stereochemical results.

Mechanistic Considerations:

  • Photochemical [2+2] Cycloadditions: These reactions often proceed through a diradical intermediate. Rotation around the newly formed single bonds in this intermediate can lead to a loss of the starting alkene's stereochemistry. The final stereochemistry of the cyclobutane ring is often a result of the most stable conformation of the diradical.[1]

  • Thermal [2+2] Cycloadditions (Concerted): For the few thermally allowed, concerted [2+2] cycloadditions (e.g., with ketenes), the reaction is stereospecific. The stereochemistry of the alkene is retained in the product.[5]

  • Solvent Effects: The polarity of the solvent can influence the lifetime and conformation of intermediates, thereby affecting the final stereochemical ratio.[3]

Experimental Protocol for Stereochemical Control:

  • Reaction Type Selection: If stereospecificity is paramount, consider a thermally allowed concerted reaction if a suitable substrate (like a ketene) is accessible.

  • Photochemical Sensitizers: For photochemical reactions, the choice of sensitizer (e.g., acetone, benzophenone) can influence the triplet state energy and potentially the stereochemical outcome.[1]

  • Temperature Control: Lowering the temperature of a photochemical reaction can sometimes disfavor bond rotation in the diradical intermediate, leading to improved stereoselectivity.

  • Chiral Auxiliaries/Catalysts: For enantioselective cyclobutane synthesis, the use of chiral auxiliaries attached to one of the reactants or a chiral catalyst is necessary.

Stereochemical Pathway Visualization:

G cluster_photo Photochemical [2+2] cluster_thermal Thermal [2+2] (concerted) A Alkene 1 (cis) + Alkene 2 B Excited State A->B C Diradical Intermediate B->C D Bond Rotation C->D E Cyclobutane (cis + trans mixture) C->E D->C F Ketene + Alkene (cis) G [2s+2a] Transition State F->G Δ H Cyclobutane (cis) G->H

Caption: Comparison of stereochemical pathways in photochemical and thermal [2+2] cycloadditions.

References

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Choudhary, A. (2020, April 17). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Retrieved from [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Ru(bipy)3Cl2 is a visible light photocatalyst for [2+2] enone cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]

  • LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Organic Chemistry II Key Term. (n.d.). Thermal [2+2] cycloadditions Definition. Fiveable. Retrieved from [Link]

  • Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. Retrieved from [Link]

  • Wang, Z., et al. (2019). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-hydroxycyclobutanecarboxylate Isomers

Welcome to the technical support center for the purification of Methyl 3-hydroxycyclobutanecarboxylate isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-hydroxycyclobutanecarboxylate isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the cis and trans diastereomers of this critical building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high isomeric purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why this separation can be so demanding.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans Methyl 3-hydroxycyclobutanecarboxylate isomers so challenging?

Separating the geometric isomers of Methyl 3-hydroxycyclobutanecarboxylate is fundamentally difficult because they are diastereomers. While they are not mirror images, they share the same molecular weight and identical functional groups.[2][3][4] This results in nearly identical physicochemical properties such as boiling point, polarity, and solubility, which makes their separation by standard laboratory techniques like distillation or basic column chromatography a significant challenge.[2][5] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures and the resulting minor variations in their physical properties.[2]

Q2: What are the most effective methods for separating these isomers?

The choice of method depends heavily on the scale of the separation and the required final purity.

  • For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[2] Specialized HPLC columns, including those with shape-selective or chiral stationary phases, can effectively resolve these isomers.[6][7]

  • For Larger-Scale Separation:

    • Fractional Crystallization: This is often a viable and scalable non-chromatographic method.[5][8] It relies on small differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system.[4][5]

    • Fractional Distillation: While possible in theory, this method is frequently inefficient for cis/trans isomers due to their very close boiling points.[2] Achieving any meaningful separation requires highly efficient distillation columns and careful control over conditions.

Q3: Can I use standard silica gel flash chromatography for this separation?

While standard silica gel chromatography is often the first purification method attempted in organic synthesis, it typically provides poor to moderate separation for cis and trans Methyl 3-hydroxycyclobutanecarboxylate. The similar polarity of the isomers leads to very close retention factors (Rƒ). However, success is not impossible and depends on meticulous screening of solvent systems. A successful separation relies on finding an eluent that can amplify the minor differences in how each isomer's hydroxyl and ester groups interact with the silica surface.

Q4: What are the best analytical techniques to confirm the isomeric ratio of my sample?

Accurate determination of the cis:trans ratio is crucial. The following techniques are most effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are excellent for distinguishing and quantifying the isomers. The different spatial arrangement of the substituents on the cyclobutane ring leads to distinct chemical shifts for the protons and carbons in the cis and trans forms.[9][10]

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): Once a chromatographic method that resolves the two isomers is developed, it becomes a highly accurate and reproducible tool for quantification.[2][11] Using a Flame Ionization Detector (FID) for GC or a UV detector for HPLC (if the molecule has a chromophore or is derivatized) allows for precise determination of the relative peak areas.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Problem 1: My cis and trans isomers are co-eluting or show very poor resolution during HPLC.

This is the most common challenge and indicates that your current method lacks the necessary selectivity.

Causality: The stationary phase and mobile phase combination is not adequately differentiating between the subtle structural differences of the isomers.

Solutions:

  • Re-evaluate Your Column Choice: The column is the most critical factor in achieving selectivity.

    • Switch Selectivity: If you are using a standard C18 column, switch to a stationary phase with a different interaction mechanism. A Phenyl-Hexyl column, for example, offers π-π interactions with the ester carbonyl group, which can differ between isomers. A Cholesterol-based column provides shape-based selectivity that can be highly effective for geometric isomers.[6]

    • Consider Chiral Stationary Phases (CSPs): Although these are diastereomers, not enantiomers, CSPs are designed to recognize subtle 3D spatial arrangements. Polysaccharide-based (e.g., cellulose or amylose) or Pirkle-type columns can offer unique selectivities and are often successful in separating stubborn diastereomers.[7][12][13]

  • Systematic Mobile Phase Optimization:

    • Solvent Screening: Do not underestimate the power of changing the organic modifier. If you are using methanol, screen acetonitrile and vice-versa. Also, test different alcohols like ethanol and isopropanol as part of the mobile phase, as their hydrogen bonding characteristics differ.[12][14]

    • Utilize Modifiers: The addition of a small amount (0.05-0.1%) of an acid (like acetic acid or trifluoroacetic acid) or a base (like diethylamine) can dramatically alter selectivity.[12] These modifiers can protonate or deprotonate the hydroxyl group or interact with residual silanols on the stationary phase, changing the retention behavior of the isomers differently.

  • Adjust Method Parameters:

    • Lower the Flow Rate: Reducing the flow rate increases the time the isomers spend interacting with the stationary phase, which can significantly improve the resolution of critical pairs.

    • Change the Temperature: Temperature affects the thermodynamics of the separation. Systematically screen temperatures (e.g., 25°C, 30°C, 40°C). Sometimes, increasing temperature can improve peak shape, while decreasing it can enhance selectivity.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_solutions Troubleshooting Pathways cluster_col Column Options cluster_mp Mobile Phase Options cluster_param Parameter Adjustments start Poor Resolution |(Co-elution) col_select {Change Column | Switch Selectivity} start->col_select mp_opt {Optimize Mobile Phase | Screen Solvents & Modifiers} start->mp_opt param_adj {Adjust Parameters | Flow Rate & Temperature} start->param_adj phenyl Phenyl-based col_select->phenyl cholesterol Cholesterol-based (Shape Selectivity) col_select->cholesterol chiral Chiral Stationary Phase (CSP) col_select->chiral solvents Screen MeOH, ACN, IPA mp_opt->solvents modifiers Add Acid (TFA) or Base (DEA) mp_opt->modifiers flow Decrease Flow Rate param_adj->flow temp Vary Temperature param_adj->temp

Caption: Troubleshooting workflow for poor HPLC isomer separation.

Problem 2: I am unable to separate the isomers using fractional crystallization.

Causality: The solubilities of the two isomers in the chosen solvent are too similar, or the solution is becoming supersaturated with respect to both isomers simultaneously, leading to co-crystallization.

Solutions:

  • Aggressive Solvent Screening: This is the most critical step. Create a shortlist of solvents with varying polarities and functionalities (e.g., alkanes like hexane, esters like ethyl acetate, alcohols like methanol/isopropanol, and ethers like MTBE). Test the solubility of your isomer mixture in small amounts of each solvent at room temperature and at elevated temperatures. The ideal solvent will show a large difference in solubility between hot and cold conditions and, ideally, a subtle difference in solubility between the two isomers.[5][8]

  • Control the Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop ("crash cooling") will cause both isomers to precipitate out of solution. Use an insulated bath (like a Dewar flask) or a programmable cooling system to decrease the temperature gradually over several hours or even days.

  • Utilize Seeding: If a small quantity of one pure isomer is available, use it as a seed crystal. Add a single, tiny crystal to the cooled, saturated solution to encourage the preferential crystallization of that specific isomer.

  • Optimize Concentration: The initial concentration is key. Start by creating a saturated solution at an elevated temperature. If no crystals form upon slow cooling, carefully remove a small amount of solvent under vacuum and repeat the cooling process. The goal is to find the metastable zone where only the less soluble isomer crystallizes.[5]

Experimental Protocols

Protocol 1: HPLC Method Development Screening

This protocol provides a systematic approach to finding a suitable HPLC method for separating the cis and trans isomers.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in a suitable solvent (e.g., isopropanol).

    • Dilute this stock to approximately 100 µg/mL using the initial mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Columns to Screen:

      • Standard C18 (as a baseline)

      • Phenyl-Hexyl

      • Chiral Stationary Phase (e.g., a coated amylose or cellulose-based column)

    • Mobile Phases to Screen (Isocratic):

      • A: 90:10 Hexane/Isopropanol

      • B: 70:30 Hexane/Isopropanol

      • C: 95:5 Acetonitrile/Methanol (for reversed-phase compatible columns)

    • HPLC System Parameters:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Temperature: 30°C

      • Detector: UV at a suitable wavelength (e.g., 210 nm) or Refractive Index (RI) detector.

  • Execution and Evaluation:

    • Equilibrate each column with the first mobile phase for at least 20 column volumes.

    • Inject the sample and run the analysis.

    • Evaluate the chromatogram for any sign of separation (peak broadening, shoulders, or two distinct peaks).

    • Repeat for all column and mobile phase combinations.

  • Optimization:

    • Select the combination that shows the best initial separation ("the hit").

    • Optimize this method by systematically adjusting the mobile phase ratio in small increments (e.g., 2-5%).

    • If peak shape is poor, introduce a modifier (0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to the mobile phase.[12]

Protocol 2: Fractional Crystallization Screening

This protocol outlines a microscale approach to identify a suitable solvent system for crystallization.

  • Preparation:

    • Place approximately 20-30 mg of the isomer mixture into several small vials.

    • Select a range of 5-7 test solvents of varying polarity (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Methanol).

  • Solubility Testing:

    • To each vial, add a test solvent dropwise at room temperature, swirling after each addition, until the solid just dissolves. Record the approximate volume needed. This gives an indication of room temperature solubility.

    • Select the solvents where the compound is sparingly soluble at room temperature.

    • In new vials with 20-30 mg of the mixture, add one of the selected solvents and heat gently (e.g., to 40-50°C) while adding more solvent until the solid dissolves completely.

  • Crystallization and Analysis:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the vials in a refrigerator (4°C) overnight.

    • Observe the vials for crystal formation. Note the quantity and quality of the crystals.

    • Isolate the crystals by filtration and wash with a small amount of the cold solvent.

    • Isolate the dissolved material from the filtrate by evaporating the solvent.

    • Analyze both the crystalline fraction and the filtrate fraction by NMR or GC/HPLC to determine if any enrichment of one isomer has occurred. The system that shows the highest enrichment is your lead for scale-up.

Data Summary

Isomer PropertyKey CharacteristicsRecommended Purification Approach
Physicochemical Similarity Both cis and trans isomers have identical molecular weights and functional groups, leading to very similar boiling points and polarities.[2]Exploit subtle 3D structural differences.
Chromatographic Behavior Often exhibit very close retention times on standard stationary phases (e.g., silica, C18).Primary: HPLC with shape-selective (e.g., Cholesterol) or chiral stationary phases. Secondary: GC with a high-resolution capillary column.
Solubility & Crystallinity May have minor differences in solubility and crystal packing energy in specific solvents. The more symmetric trans isomer is often less soluble.Primary (for scale): Fractional crystallization with extensive solvent screening. Requires slow, controlled cooling.

References

  • Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. (n.d.). Benchchem.
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. (2022). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D2QI00577H.
  • Separation and purification of cis and trans isomers. (1975). Google Patents.
  • Trouble with chiral separations. (2020). Chromatography Today.
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • CHIRAL Handbook. (n.d.). BGB Analytik.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7. (2025). ChemicalBook.
  • Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... (n.d.). ResearchGate.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). ScholarWorks at WMU.
  • Thin-layer chromatographic separation of optical, geometrical, and structural isomers. (n.d.). Analytical Chemistry - ACS Publications.
  • Conformational and NBO analysis on cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate. (2025). ResearchGate.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
  • Butanoic acid, 3-hydroxy-, methyl ester, (R) -. (n.d.). Organic Syntheses Procedure.
  • INSTRUCTION MANUAL FOR CHIRALPAK® AD. (2013). HPLC.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024). ResearchGate.
  • Preparation method of methyl cyclopropanecarboxylate. (2020). Google Patents.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). NIH.
  • Help separating diastereomers with very similar Rf. (2018). Reddit.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
  • Methyl 1-Hydroxycyclobutanecarboxylate. (n.d.). MySkinRecipes.
  • n-benzyl-2,3-azetidinedione. (n.d.). Organic Syntheses Procedure.
  • Methyl cis-3-hydroxycyclobutanecarboxylate. (n.d.). Nine Chongqing Chemdad Co., Ltd.

Sources

Troubleshooting

preventing degradation of Methyl 3-hydroxycyclobutanecarboxylate during reactions

Subject: Prevention of Degradation and Epimerization in Methyl 3-hydroxycyclobutanecarboxylate (M3HC) CAS: 63485-50-7 Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation and Epimerization in Methyl 3-hydroxycyclobutanecarboxylate (M3HC) CAS: 63485-50-7 Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary & Chemical Profile[1]

Methyl 3-hydroxycyclobutanecarboxylate (M3HC) is a high-value, strained carbocyclic building block often used in the synthesis of antiviral and anticancer therapeutics. Its utility is counterbalanced by three primary instability modes: ester hydrolysis , C1-epimerization , and ring strain-induced fragmentation .[1]

This guide provides field-proven protocols to mitigate these risks during storage, reaction, and isolation.

Key Chemical Properties
PropertyValueCritical Implication
Ring Strain ~26.3 kcal/molSusceptible to ring-opening under extreme heat or transition metal catalysis.[1][2]
pKa (α-proton) ~24 (est.)[1]Vulnerable to deprotonation/epimerization by alkoxides or strong bases.
Water Solubility HighSignificant yield loss during standard aqueous workups (partitioning).[1]
Boiling Point 190°CGenerally stable to distillation, but vacuum is required to prevent thermal degradation.[1]

Degradation Pathways & Mechanisms[3]

Understanding the "enemy" is the first step in stabilization. The diagram below details the three critical failure modes for M3HC.

Visualization: Degradation Logic Flow

M3HC_Degradation M3HC Methyl 3-hydroxy- cyclobutanecarboxylate (Target) Enolate Enolate Intermediate (Planar C1) M3HC->Enolate Strong Base (Deprotonation) Acid Carboxylic Acid (Hydrolysis Product) M3HC->Acid Aq. Acid/Base (Saponification) Elim Cyclobutene Derivative (Elimination Product) M3HC->Elim Activation of OH + Heat/Base Epimer Trans-Isomer (Epimerization) Enolate->Epimer Reprotonation (Thermodynamic Control)

Figure 1: Primary degradation pathways. Note that epimerization is often reversible, while hydrolysis and elimination are generally irreversible yield losses.

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization

Q1: I am observing a change in the cis/trans ratio during my reaction. What is happening? Diagnosis: You are likely experiencing C1-epimerization .[1] Mechanism: The proton at C1 (alpha to the ester) is acidic. If you use a base strong enough to deprotonate it (e.g., NaOMe, NaH, or even excess amine bases at high heat), an enolate forms. Upon reprotonation, the molecule relaxes to the thermodynamically preferred isomer (often trans to minimize steric clash between the ester and hydroxyl groups), scrambling your stereochemistry. Solution:

  • Switch Bases: Avoid alkoxides (NaOMe, KOtBu) if possible. Use non-nucleophilic, bulky bases like DIPEA or 2,6-lutidine which are kinetically slower at deprotonating the alpha-carbon.[1]

  • Temperature Control: Keep reactions below 0°C during base addition.

  • Quench Protocol: Quench basic reactions with a buffered acid (e.g., saturated NH₄Cl) immediately upon completion to stop equilibration.

Q2: My TLC shows a new spot at the baseline (high polarity), and my organic yield is low. Diagnosis: Ester Hydrolysis . Mechanism: The methyl ester is labile. In the presence of hydroxide (from wet solvents or aqueous base) or strong acid, it hydrolyzes to the carboxylic acid. This acid is highly polar and will remain in the aqueous layer during extraction. Solution:

  • Dry Solvents: Ensure solvents (THF, DCM) are anhydrous.

  • Avoid Saponification: If using base, ensure no water is present. If using acid catalysis, monitor strictly to prevent hydrolysis.

Category B: Workup & Isolation

Q3: The reaction looked good on LCMS, but I lost 80% of the mass during aqueous workup. Diagnosis: Partitioning Effect (Water Solubility). Mechanism: M3HC is a small, polar molecule containing both a hydrogen-bond donor (-OH) and acceptor (ester). It has significant solubility in water. Solution: The "Salting Out" Protocol.

  • Saturate the aqueous layer with solid NaCl until no more salt dissolves.

  • Extract with a more polar organic solvent mixture, such as EtOAc/THF (3:1) or DCM/Isopropanol (9:1) , rather than pure hexanes or ether.

  • Repeat extraction 3-4 times.[1]

Q4: I see decomposition when I try to distill the product. Diagnosis: Thermal Elimination/Ring Opening. Mechanism: While stable at ambient temperatures, cyclobutanes can undergo ring opening or dehydration (elimination of -OH) at temperatures >150°C, especially if traces of acid/base are present. Solution:

  • Vacuum Distillation: Always distill under high vacuum (<5 mmHg) to lower the boiling point below 100°C.

  • Neutralize First: Ensure the crude material is pH neutral before heating. Traces of acid catalyze elimination; traces of base catalyze epimerization.

Decision Framework: Protecting Group Strategy

If your synthesis involves harsh conditions, protecting the hydroxyl group is the most effective stabilization strategy.

Visualization: Protection Workflow

Protection_Strategy Start Reaction Requirement Cond_Base Strong Base Used? Start->Cond_Base Cond_Ox Oxidizing Conditions? Cond_Base->Cond_Ox No MOM Rec: MOM/THP Protection (Base Stable) Cond_Base->MOM Yes TBS Rec: TBS/TBDPS Protection (Prevents Elimination) Cond_Ox->TBS Yes Naked Proceed Unprotected (Careful pH Control) Cond_Ox->Naked No

Figure 2: Decision tree for selecting protective strategies based on downstream reaction conditions.

Standard Operating Procedures (SOPs)

SOP 1: Safe Storage
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (hydrolysis risk).

  • Container: Amber glass to prevent potential photochemical degradation (though cyclobutanes are generally UV stable, this is Good Laboratory Practice).

SOP 2: pH-Buffered Workup (Recommended)

Use this protocol to isolate M3HC without inducing hydrolysis or epimerization.[1]

  • Quench: Pour reaction mixture into a pre-cooled (0°C) solution of saturated NH₄Cl (pH ~5-6). Avoid strong acids like HCl.

  • Extraction: Add EtOAc. Shake and separate.

  • Back-Extraction: Saturate the aqueous layer with NaCl . Re-extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the product is highly acid-sensitive.

  • Concentration: Rotary evaporate at bath temperature <35°C .

References

  • ChemicalBook. (2025).[3] Methyl cis-3-hydroxycyclobutanecarboxylate Properties and Suppliers. Retrieved from

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.[1][4] Retrieved from

  • Chemistry Steps. (2023). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] Retrieved from

  • Biosynth. (2025). Methyl cis-3-hydroxycyclobutanecarboxylate MSDS. Retrieved from

  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (Discusses epimerization of cyclobutane carboxylates). Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Selection for Stereospecific Reactions of Methyl 3-hydroxycyclobutanecarboxylate

Welcome to the technical support center for catalyst selection in stereospecific reactions involving Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in stereospecific reactions involving Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stereochemically defined cyclobutane derivatives. The inherent ring strain and multiple potential reaction sites of this substrate demand a nuanced approach to catalyst selection to achieve high diastereo- and enantioselectivity.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for achieving stereocontrol in reactions of Methyl 3-hydroxycyclobutanecarboxylate?

A1: The two principal strategies revolve around either kinetic resolution of a racemic mixture of the substrate or the stereoselective transformation of a prochiral precursor.

  • Enzymatic Kinetic Resolution (EKR): This is a widely employed method that utilizes the stereopreference of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3] Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for this purpose.[2][3]

  • Asymmetric Hydrogenation: If starting from a corresponding cyclobutenone or a related unsaturated precursor, asymmetric hydrogenation using chiral metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) can establish the desired stereocenters in a single step.[4][5][6] The choice of chiral ligand is paramount in dictating the stereochemical outcome.[5][7]

  • Other Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions, including [2+2] cycloadditions and ring expansions, can be rendered stereoselective through the use of chiral catalysts.[8][9]

Troubleshooting Guide

Issue 1: Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

Q: My enzymatic kinetic resolution of racemic Methyl 3-hydroxycyclobutanecarboxylate using Novozym 435 is showing low enantiomeric excess (ee). What factors should I investigate?

A: Low enantioselectivity in lipase-catalyzed resolutions is a common issue that can often be resolved by systematically optimizing several reaction parameters.

Causality Chain: The enantioselectivity of a lipase is highly dependent on the precise fit of the substrate into its active site. This fit is influenced by the solvent, the acyl donor, temperature, and water content.

Troubleshooting Steps:

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact enzyme conformation and, consequently, its stereoselectivity.

    • Recommendation: Screen a range of non-polar, aprotic solvents. Start with solvents like toluene, hexane, or tert-butyl methyl ether (TBME). Avoid polar, protic solvents like methanol or ethanol which can act as competing nucleophiles.

  • Acyl Donor Modification: The nature of the acyl donor is critical.

    • Recommendation: Vinyl acetate is a common and effective acyl donor as the liberated vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. If selectivity is still low, consider bulkier acyl donors like vinyl butyrate or vinyl laurate. The increased steric hindrance can sometimes amplify the subtle differences in how each enantiomer binds to the enzyme.[2]

  • Temperature Control: Enzyme activity and selectivity are temperature-dependent.

    • Recommendation: While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. Perform the reaction at a lower temperature (e.g., room temperature or even 0-4°C) to potentially enhance stereodiscrimination.

  • Water Content: Lipases require a minimal amount of water to maintain their active conformation, but excess water can lead to hydrolysis of the ester product.

    • Recommendation: Ensure your solvent is dry. The immobilized enzyme preparation (e.g., Novozym 435) typically has an optimal water content. If you suspect the enzyme has absorbed atmospheric moisture, it can be dried under vacuum.

Data-Driven Optimization of Acyl Donor and Solvent:

EntryAcyl DonorSolventConversion (%)ee (%) of Acylated Productee (%) of Unreacted Alcohol
1Vinyl AcetateToluene~5085>95
2Vinyl AcetateDichloromethane~507080
3Vinyl ButyrateToluene~5092>98
4Vinyl AcetateAcetonitrile~506575

This is illustrative data; actual results may vary.

Issue 2: Poor Diastereoselectivity in the Synthesis of a Specific Diastereomer

Q: I am trying to synthesize the cis- or trans-isomer of a substituted Methyl 3-hydroxycyclobutanecarboxylate derivative via a reduction or addition reaction, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in cyclobutane systems requires careful consideration of steric and electronic factors, which can be manipulated through the choice of catalyst and reaction conditions.[10] The inherent ring strain of the cyclobutane ring can influence the preferred trajectory of incoming reagents.[1]

Logical Framework for Catalyst and Reagent Selection:

G cluster_0 Desired Diastereomer cluster_1 Catalyst/Reagent Strategy cis cis-isomer Chelating Chelating Lewis Acid cis->Chelating Favors syn-addition trans trans-isomer Bulky Bulky Catalyst/Reagent trans->Bulky Favors anti-addition Bulky->trans Chelating->cis Directing_Group Substrate with Directing Group Directing_Group->cis Intramolecular delivery G Start Low Conversion Observed Impurity_Check Check Starting Material and Solvent Purity GC-MS, NMR Start->Impurity_Check Functional_Group Assess Substrate Functional Group Compatibility Impurity_Check->Functional_Group Purity Confirmed Solution Implement Solution Purify Reagents Protect Functional Group Choose Robust Ligand Impurity_Check->Solution Impurities Detected Ligand_Degradation Investigate Ligand Stability Functional_Group->Ligand_Degradation Compatibility Confirmed Functional_Group->Solution Incompatibility Found Ligand_Degradation->Solution End Successful Reaction Solution->End

Sources

Troubleshooting

impact of starting material purity on Methyl 3-hydroxycyclobutanecarboxylate synthesis

Topic: Impact of Starting Material Purity on Synthesis & Stereochemical Control Target Molecule: Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-50-7 [cis]) Primary Precursor: Methyl 3-oxocyclobutanecarboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Starting Material Purity on Synthesis & Stereochemical Control Target Molecule: Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-50-7 [cis]) Primary Precursor: Methyl 3-oxocyclobutanecarboxylate (CAS: 695-95-4)

Core Directive & Executive Summary

Operational Context: The synthesis of Methyl 3-hydroxycyclobutanecarboxylate via the reduction of Methyl 3-oxocyclobutanecarboxylate is a standard transformation, yet it is plagued by inconsistent yields and fluctuating cis/trans ratios.

This guide addresses the Root Cause : The purity of the starting material (SM). Unlike robust aliphatic ketones, the 3-oxocyclobutane ring is strained and the ester functionality is prone to hydrolysis. Impurities in the SM do not just lower yields linearly; they fundamentally alter the reaction kinetics and thermodynamic landscape, leading to "silent" failures in stereoselectivity.

Key Technical Insight: The reduction of 3-substituted cyclobutanones generally favors the cis-isomer (>90%) due to torsional strain dictating an anti-facial hydride attack.[1][2][3][4] However, acidic impurities in the starting material can disrupt this by altering the active reducing species or causing local heating (exotherm) that overrides the kinetic preference for the cis product.

Critical Impurity Profile (The "Why")

The following table summarizes how specific impurities in Methyl 3-oxocyclobutanecarboxylate directly impact your downstream chemistry.

Impurity TypeSourceDetection (QC)Impact on Synthesis
3-Oxocyclobutanecarboxylic Acid Hydrolysis of SM (moisture/storage)1H NMR (broad singlet >10ppm), pHCatastrophic: Consumes Hydride (1:1), evolves H₂ gas, alters pH, lowers cis-selectivity.
Water Hygroscopic nature of SMKarl Fischer (KF)High: Decomposes NaBH₄, creates borate salts that complicate workup.
Inorganic Salts Precursor synthesis (e.g., decarboxylation)Ash test / ROIModerate: Can act as Lewis acids, chelating the ketone and altering stereoselectivity (chelation control vs. steric control).
Oligomers Aldol-type self-condensationGPC / LC-MSModerate: Causes intractable emulsions during aqueous workup; lowers isolated yield.
Visualization: The Impurity Cascade

The following diagram illustrates the mechanistic failure points caused by acidic impurities in the starting material.

ImpurityCascade SM_Impure SM: Methyl 3-oxocyclobutanecarboxylate (Contains >2% Acid Impurity) Reaction Reaction Zone SM_Impure->Reaction Input Reagent Reagent: NaBH4 Reagent->Reaction Input H2_Gas Outcome A: Rapid H2 Evolution (Safety Hazard / Exotherm) Reaction->H2_Gas Acid + Hydride Reagent_Loss Outcome B: Active Hydride Depletion (Stalled Conversion) Reaction->Reagent_Loss Stoichiometry Mismatch Temp_Spike Outcome C: Temperature Spike (Loss of Cis-Selectivity) H2_Gas->Temp_Spike Exothermic

Figure 1: The "Impurity Cascade" showing how acidic impurities trigger a chain reaction of safety hazards and selectivity loss.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalled at 80% conversion despite using 1.1 equivalents of NaBH4."

Diagnosis: Hydride Scavenging by Acidic Impurities. Your starting material likely contains hydrolyzed free acid (3-oxocyclobutanecarboxylic acid).

  • Mechanism: NaBH₄ reacts with carboxylic acids faster than it reduces ketones. It acts as a base first, deprotonating the acid to form a carboxylate salt and H₂ gas. This consumes 1 equivalent of hydride per mole of acid.

  • Calculation: If your SM has 5% acid impurity, you are effectively under-dosing your reducing agent by a significant margin relative to the active ketone.

Corrective Action:

  • Titrate SM: Check the acid content of your starting material.

  • Adjust Stoichiometry: If purification is impossible, add 1.0 equiv of base (e.g., Et₃N) to neutralize the acid before adding NaBH₄, or increase the NaBH₄ loading to account for the loss (Safety Warning: Account for H₂ evolution).

  • Best Practice: Purify the SM via short-path distillation or a silica plug (neutralized with 1% Et₃N) before use.

Issue 2: "I am getting a 60:40 cis/trans ratio. I need >90:1 cis."

Diagnosis: Thermodynamic Drift due to Exotherm. High stereoselectivity in cyclobutanone reduction relies on Kinetic Control . The hydride attacks from the "anti" face (away from the ester group) to minimize torsional strain.

  • Mechanism: This selectivity is temperature-dependent. If the reaction runs too hot (>-10°C), the system has enough energy to overcome the barrier for "syn" attack, or the product may equilibrate via an intermediate.

  • Root Cause: Impure SM (wet or acidic) reacts violently with NaBH₄, causing a localized exotherm that your cooling bath cannot instantly counteract.

Corrective Action:

  • Lower Temperature: Conduct the reduction at -78°C to -40°C .

  • Control Addition: Add the reducing agent (or the SM solution) dropwise over 1 hour to prevent heat spikes.

  • Solvent Choice: Switch from pure Methanol (fast reaction, higher exotherm) to a mixture of THF/MeOH (10:1) . The THF creates a bulkier solvation shell around the borohydride, enhancing steric discrimination.

Issue 3: "The workup is a nightmare. I have a thick emulsion that won't separate."

Diagnosis: Oligomer Surfactants. The starting material (a


-keto ester analog) is prone to self-condensation if stored improperly (basic conditions or heat). These oligomers act as surfactants.

Corrective Action:

  • Acid Wash: During workup, ensure the aqueous layer is acidified to pH ~4-5 (using dilute HCl or Citric Acid) to break up borate complexes.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.

  • Salting Out: Saturate the aqueous layer with NaCl.

Standardized Protocol: High-Fidelity Reduction

Objective: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate with >90% diastereomeric excess (de).

Reagents & Equipment[5][6][7][8]
  • SM: Methyl 3-oxocyclobutanecarboxylate (Purity >98% by GC/NMR).

  • Reagent: Sodium Borohydride (NaBH₄), granular (99%).

  • Solvent: Anhydrous THF and Methanol.

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
  • Pre-Reaction QC (Self-Validating Step):

    • Take 1H NMR of SM. Check for broad singlet at >10 ppm (COOH).

    • Pass Criteria: Acid content < 1 mol%.

    • Fail Action: Dissolve SM in Et₂O, wash with sat. NaHCO₃, dry, and concentrate.

  • Solution Preparation:

    • Dissolve SM (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool solution to -78°C (Dry ice/Acetone bath).[5] Note: Critical for cis-selectivity.

  • Reduction:

    • Add NaBH₄ (0.5 - 0.6 equiv) in one portion (solid) OR add a solution of NaBH₄ in MeOH dropwise.

    • Note: Using solid NaBH₄ in THF requires a co-solvent. Add MeOH (2-3 equiv) dropwise to the THF mixture to activate the borohydride slowly. This "in-situ" activation provides the highest stereocontrol.

  • Monitoring:

    • Stir at -78°C for 2 hours.

    • Monitor by TLC (stain with KMnO₄ or Anisaldehyde; alcohols stain blue/violet).

  • Quench & Isolation:

    • Cold Quench: While still at -78°C, add sat. NH₄Cl solution dropwise. Do not allow to warm before quenching.

    • Warm to Room Temperature.[6][7]

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

Stereoselectivity Visualization[4]

Stereoselectivity Cyclobutanone Cyclobutanone Ring (Puckered Conformation) Attack_Anti Anti-Facial Attack (Sterically Favored) Cyclobutanone->Attack_Anti Low Temp Clean SM Attack_Syn Syn-Facial Attack (Sterically Hindered) Cyclobutanone->Attack_Syn High Temp Impure SM Product_Cis Major Product: Cis-Isomer (>90% yield at -78C) Attack_Anti->Product_Cis Product_Trans Minor Product: Trans-Isomer Attack_Syn->Product_Trans

Figure 2: Stereochemical pathway. The "puckered" nature of the cyclobutane ring creates a distinct steric bias. Impurities that cause exotherms disrupt the "Anti-Facial" pathway.

References

  • PubChem. (n.d.). Methyl 3-oxocyclobutanecarboxylate (Compound Summary).[8][9][10][11] National Library of Medicine. Retrieved from [Link]

  • Vrije Universiteit Brussel. (2020).[4] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[12][13][14][5][15] Retrieved from [Link]

  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

Optimization

Technical Support Center: Stereochemical Integrity in the Functionalization of Methyl 3-Hydroxycyclobutanecarboxylate

Last Updated: January 30, 2026 Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-hydroxycyclobutanecarboxylate. This resource is designed to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 30, 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-hydroxycyclobutanecarboxylate. This resource is designed to provide in-depth, actionable advice on a critical challenge encountered during its functionalization: the prevention of epimerization at the C1 carbon. Loss of stereochemical control at this position can lead to undesired diastereomers, complicating purification and compromising the biological activity of target molecules.[1] This guide offers a combination of mechanistic insights, troubleshooting strategies, and validated protocols to help you maintain the stereochemical integrity of your compounds.

Mechanism Spotlight: The Root Cause of Epimerization

Epimerization at the carbon alpha to the methyl ester is a base-catalyzed process. The proton at this position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate.[2][3] Reprotonation of this flat intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. The final ratio of diastereomers is often dictated by thermodynamic stability.

Epimerization_Mechanism cluster_start Starting Material (cis or trans) cluster_enolate Key Intermediate cluster_product Products Start Methyl 3-hydroxycyclobutanecarboxylate Enolate Planar Enolate Intermediate Start->Enolate + Base - H⁺ Enolate->Start + H⁺ (Retention) Mix Mixture of Diastereomers (cis and trans) Enolate->Mix + H⁺ (Inversion)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: I performed an O-alkylation on the hydroxyl group using NaH and an alkyl halide, and my NMR shows a mixture of diastereomers. What happened?

A1: Sodium hydride (NaH) is a strong, non-nucleophilic base capable of deprotonating not only the alcohol but also the acidic C1 proton, leading to the formation of the enolate and subsequent epimerization.[4] While it is effective for generating the alkoxide for the O-alkylation, its strength is often the cause of the loss of stereochemical purity.

Q2: Can I use common amine bases like triethylamine (TEA) or DIPEA to avoid epimerization?

A2: While weaker bases like TEA are less likely to cause significant epimerization compared to strong bases like NaH or alkoxides, they can still facilitate slow enolization, especially at elevated temperatures or with prolonged reaction times. Their use should be carefully evaluated, and reactions should be monitored for stereochemical integrity.

Q3: My goal is to invert the stereochemistry at the hydroxyl center (C3). Is there a way to do this without affecting the C1 stereocenter?

A3: Yes, the Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol.[5][6][7] This reaction proceeds under mildly acidic to neutral conditions, which are not conducive to enolate formation at C1. It allows for a clean S_N2 reaction at the hydroxyl group with a suitable nucleophile, leading to inversion of configuration at C3 while preserving the stereochemistry at C1.[7][8]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.

Troubleshooting_Workflow Start Problem: Epimerization Detected Q1 Which functional group was targeted? Start->Q1 Hydroxyl Hydroxyl Group (C3) Q1->Hydroxyl C3-OH Ester Ester Group (C1) Q1->Ester C1-Ester Q2 Was a strong base used? (e.g., NaH, KOtBu) Hydroxyl->Q2 Sol1 Solution: 1. Use a weaker, non-nucleophilic base. 2. Protect the hydroxyl group first. 3. Lower reaction temperature. Q2->Sol1 Yes NoBase No strong base used Q2->NoBase No Q3 Was the reaction heated or run for an extended time? NoBase->Q3 Sol2 Solution: 1. Reduce reaction temperature and time. 2. Consider a milder activation method (e.g., Mitsunobu). Q3->Sol2 Yes Q4 Reaction Type? Ester->Q4 Hydrolysis Hydrolysis Q4->Hydrolysis Other Other (e.g., reduction, amidation) Q4->Other Sol3 Solution: 1. Use enzymatic hydrolysis. 2. Use acidic hydrolysis if tolerated. 3. Use LiOH at low temperatures. Hydrolysis->Sol3 Sol4 Solution: Ensure reaction conditions are neutral or acidic if possible. Other->Sol4

Caption: A decision tree for troubleshooting epimerization.

Problem: Significant epimerization (>10%) observed after O-alkylation or O-acylation.
  • Probable Cause: The base used to deprotonate the hydroxyl group is also deprotonating the C1 position. This is common with strong, unhindered bases.

  • Recommended Solutions:

StrategyDetailsRationale
Change of Base Switch from strong bases like NaH or KOtBu to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) at low temperatures (-78 °C).[4][9]Hindered bases are less likely to access the sterically shielded C1 proton, favoring deprotonation of the more accessible hydroxyl group. Low temperatures kinetically disfavor the proton abstraction at C1.
Protecting Group Protect the hydroxyl group with a robust protecting group like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) before performing subsequent reactions that require basic conditions.[10][11][12]Silyl ethers are stable to a wide range of basic reagents.[10] This strategy allows you to perform modifications elsewhere on the molecule without risking epimerization. The protecting group can be removed later under mild, non-epimerizing conditions (e.g., with a fluoride source like TBAF).[12]
Temperature Control Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, deprotonation can be performed at -78 °C or 0 °C.Enolate formation is an equilibrium process. Lowering the temperature can significantly slow down the rate of deprotonation at C1, thus minimizing epimerization.
Problem: Epimerization occurs during ester hydrolysis to the carboxylic acid.
  • Probable Cause: Standard saponification conditions (e.g., NaOH or KOH in MeOH/H₂O at room temperature or elevated temperatures) create a basic environment that promotes enolization and epimerization.

  • Recommended Solutions:

    • Low-Temperature Saponification: Use lithium hydroxide (LiOH) in a THF/water mixture at 0 °C or below. LiOH is often effective at lower temperatures, which can suppress the rate of epimerization.

    • Enzymatic Hydrolysis: Employ a lipase enzyme for the hydrolysis. Enzymatic reactions occur under mild, near-neutral pH conditions and are highly selective, thus avoiding the issue of base-catalyzed epimerization.

    • Acidic Hydrolysis: If the rest of the molecule is stable to acid, hydrolysis under acidic conditions (e.g., HCl or H₂SO₄ in water/dioxane) will not cause epimerization at C1.

Key Protocols and Preventative Strategies

Protocol 1: Stereoretentive O-Alkylation via Hydroxyl Protection

This two-step protocol is a reliable method for functionalizing the hydroxyl group while preventing epimerization.

Step A: Protection of the Hydroxyl Group (TBS Ether Formation)

  • Dissolve Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add imidazole (1.5 eq) or 2,6-lutidine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise.[12]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the TBS-protected intermediate.

Step B: Deprotection of the TBS Ether

  • Dissolve the TBS-protected compound in anhydrous Tetrahydrofuran (THF).

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography to obtain the deprotected alcohol.

Protocol 2: Controlled Stereochemical Inversion via Mitsunobu Reaction

This protocol is ideal for inverting the stereocenter at the hydroxyl group to access the other diastereomer.

  • Dissolve the starting alcohol (1.0 eq), a suitable nucleophile (e.g., p-nitrobenzoic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10-15 minutes.[8][13] A characteristic color change is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be removed by crystallization or column chromatography.

  • If an ester was formed (as with p-nitrobenzoic acid), it can then be hydrolyzed under non-epimerizing conditions (see troubleshooting guide) to yield the alcohol with inverted stereochemistry.

Analytical Verification of Stereochemical Purity

Confirming the diastereomeric ratio of your product is crucial.

  • ¹H NMR Spectroscopy: In many cases, the protons on the cyclobutane ring, particularly those adjacent to the stereocenters, will exhibit different chemical shifts and coupling constants for each diastereomer.[14] Careful integration of distinct, well-resolved signals can provide a quantitative measure of the diastereomeric ratio.[14]

  • Chiral Chromatography (HPLC or GC): This is the most reliable method for separating and quantifying diastereomers.[15] Developing a method on a suitable chiral stationary phase will provide baseline separation of the isomers, allowing for accurate determination of the diastereomeric excess (d.e.).[15]

References

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • Redalyc. (n.d.). PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Letters. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US20080161583A1 - Epimerization methodologies for recovering stereoisomers in high yield and purity.
  • YouTube. (2019, August 22). 11.06 Bases for Enolate Formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Retrieved from [Link]

  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • IntechOpen. (2025, August 6). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • National Institutes of Health. (2025, March 19). Photocatalyzed Epimerization of Quaternary Stereocenters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2022, July 25). Bases to promote enolate formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Bohrium. (2023, January 27). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]

  • YouTube. (2019, September 29). Choosing a base for enolate formation. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Nucleophilic Substitution on the Cyclobutane Ring

Welcome to the Technical Support Center for nucleophilic substitution reactions on the cyclobutane ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nucleophilic substitution reactions on the cyclobutane ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of these challenging yet rewarding transformations. The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) presents unique reactivity patterns, distinct from their acyclic or larger ring counterparts.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low or No Reaction Conversion

Q: I am observing very low conversion of my cyclobutyl substrate to the desired product. What are the likely causes and how can I improve the yield?

A: Low conversion in nucleophilic substitution on a cyclobutane ring often stems from a combination of factors related to the inherent stability of the four-membered ring and the specific reaction conditions. Let's break down the potential culprits and solutions.

Causality-Driven Diagnosis:
  • Poor Leaving Group: The rate of both SN1 and SN2 reactions is highly dependent on the ability of the leaving group to depart.[2] For cyclobutane systems, which are already strained, a reluctant leaving group will significantly increase the activation energy of the reaction. Hydroxyl groups, for instance, are notoriously poor leaving groups and require activation.[3]

  • Weak Nucleophile: The strength of the nucleophile is critical, especially for SN2 reactions where the nucleophile is involved in the rate-determining step.[2] Weak nucleophiles may not have sufficient reactivity to attack the sterically hindered carbon of the cyclobutane ring.

  • Steric Hindrance: The compact nature of the cyclobutane ring can create significant steric hindrance around the reaction center, impeding the approach of the nucleophile, particularly for SN2 backside attacks.[4]

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state and solvating the reactants. An incorrect solvent choice can drastically slow down or even prevent the reaction.[5]

Step-by-Step Optimization Protocol:
  • Leaving Group Enhancement:

    • If your leaving group is a hydroxyl group (-OH): Convert it to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf).[6] These sulfonate esters are excellent leaving groups due to the resonance stabilization of the resulting anion.

      • Protocol for Tosylation:

        • Dissolve the cyclobutanol (1 eq.) in anhydrous pyridine or dichloromethane (DCM).

        • Cool the solution to 0 °C in an ice bath.

        • Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq.) portion-wise.

        • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

        • Monitor the reaction by Thin Layer Chromatography (TLC).

        • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent.

  • Nucleophile Activation:

    • For weak nucleophiles (e.g., alcohols, water): Deprotonation with a suitable base can significantly enhance their nucleophilicity.[7] For instance, using sodium hydride (NaH) to generate an alkoxide from an alcohol.

    • Choice of Nucleophile: If possible, consider using a stronger, less sterically hindered nucleophile.

  • Solvent Selection:

    • For SN2 reactions: Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone. These solvents can solvate the cation but not the anionic nucleophile, leaving it more "naked" and reactive.[2]

    • For SN1 reactions: A polar protic solvent like water, ethanol, or acetic acid is preferred to stabilize the carbocation intermediate.[8]

  • Temperature Optimization:

    • Increasing the reaction temperature generally increases the reaction rate.[9] However, be cautious as higher temperatures can also favor elimination (E2) side reactions.[10] A systematic screen of temperatures (e.g., room temperature, 50 °C, 80 °C) is recommended.

Data-Driven Decision Making:
Factor Recommendation for SN2 Recommendation for SN1 Rationale
Leaving Group -OTs, -OMs, -OTf, Halides (I > Br > Cl)-OTs, -OMs, -OTf, HalidesGood leaving groups stabilize the negative charge in the transition state or as an anion.
Nucleophile Strong, non-bulky (e.g., CN-, N3-, RS-)Weak (e.g., H2O, ROH)SN2 rate is dependent on the nucleophile; SN1 is not.
Solvent Polar aprotic (DMF, DMSO, Acetone)Polar protic (H2O, EtOH, Acetic Acid)Aprotic solvents enhance nucleophilicity; protic solvents stabilize carbocations.
Temperature ModerateModerate to LowHigher temperatures can favor elimination side reactions.[10]
Issue 2: Competing Elimination and Ring-Opening Reactions

Q: My reaction is producing a significant amount of alkene byproducts and/or acyclic compounds. How can I suppress these side reactions?

A: The inherent strain in the cyclobutane ring makes it susceptible to both elimination and ring-opening reactions, which compete with the desired substitution.[1][11]

Mechanistic Insights:
  • Elimination (E2): This is a common side reaction, especially with strong, sterically hindered bases and at higher temperatures.[10] The puckered nature of the cyclobutane ring can sometimes facilitate the anti-periplanar arrangement of a proton and the leaving group required for E2.

  • Ring Opening: The relief of ring strain is a powerful thermodynamic driving force.[1] Under certain conditions, particularly with strong nucleophiles or Lewis acids, the cyclobutane ring can open to form a more stable acyclic product.

Strategies for Minimizing Side Reactions:
  • Choice of Base/Nucleophile:

    • To favor substitution over elimination, use a strong nucleophile that is a weak base (e.g., azide, cyanide, or halides).

    • Avoid bulky, strong bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome.

  • Temperature Control:

    • As a general rule, lower temperatures favor substitution over elimination.[10] Elimination reactions have a higher activation energy due to more bonds being broken in the transition state, and they are also more entropically favored at higher temperatures.

  • Solvent Effects:

    • Polar aprotic solvents, which are ideal for SN2 reactions, can also suppress E2 reactions to some extent compared to polar protic solvents.

Experimental Workflow for Optimizing Selectivity:

G start High Elimination/ Ring-Opening temp Lower Reaction Temperature start->temp Thermodynamic Control nuc Use Non-basic, Strong Nucleophile start->nuc Kinetic Control solvent Switch to Polar Aprotic Solvent temp->solvent nuc->solvent result Increased Substitution Product solvent->result

Caption: Workflow for minimizing side reactions.

Issue 3: Poor Stereoselectivity

Q: My reaction is producing a mixture of stereoisomers. How can I control the stereochemical outcome of the substitution?

A: The stereochemistry of nucleophilic substitution on a cyclobutane ring is dictated by the reaction mechanism (SN1 or SN2).[8]

Understanding the Stereochemical Pathways:
  • SN2 Reaction: Proceeds with a backside attack, leading to an inversion of stereochemistry at the reaction center.[8] This is a stereospecific process.

  • SN1 Reaction: Involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or near-racemic mixture of products.[8]

Achieving Stereocontrol:
  • Promoting the SN2 Pathway: To achieve a specific stereoisomer via inversion, you must favor SN2 conditions:

    • Use a primary or secondary cyclobutyl substrate. Tertiary substrates are more prone to SN1.

    • Employ a high concentration of a strong, non-bulky nucleophile.

    • Use a polar aprotic solvent.

  • Controlling Stereochemistry in SN1-type Reactions: While inherently leading to racemization, some control can be exerted:

    • Neighboring Group Participation: A substituent on the cyclobutane ring can sometimes participate in the reaction, shielding one face of the carbocation and leading to a preference for one stereoisomer.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the incoming nucleophile to one face of the molecule.

Visualizing the Stereochemical Outcomes:

G cluster_0 SN2 Pathway cluster_1 SN1 Pathway a Chiral Cyclobutyl-LG b Inversion of Stereochemistry a->b Backside Attack by Nu- c Chiral Cyclobutyl-LG d Planar Carbocation c->d LG Departs e Racemic Mixture d->e Attack from both faces by Nu-

Caption: Stereochemical outcomes of SN1 and SN2 reactions.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on a cyclobutane ring generally slower than on a cyclopentane or cyclohexane ring? A1: The increased s-character in the C-C bonds of the strained cyclobutane ring makes the C-H and C-Leaving Group bonds stronger and shorter. Additionally, the transition states for both SN1 (carbocation formation) and SN2 (trigonal bipyramidal) pathways can lead to an increase in ring strain, thus raising the activation energy.

Q2: What are the best leaving groups for nucleophilic substitution on cyclobutanes? A2: Triflate (-OTf) is one of the best leaving groups due to its extreme stability as an anion. Tosylates (-OTs) and mesylates (-OMs) are also excellent and commonly used.[6] Among the halides, iodide is the best leaving group, followed by bromide and then chloride.[2]

Q3: Can I perform a substitution reaction on a cyclobutane ring with a hydroxyl group directly? A3: No, the hydroxide ion (OH-) is a very poor leaving group.[3] You must first convert the hydroxyl group into a better leaving group, for example, by protonating it with a strong acid to form water (a good leaving group) or by converting it to a sulfonate ester.[3][6]

Q4: How does the substitution pattern on the cyclobutane ring affect the reaction rate? A4: Substituents can have significant steric and electronic effects. Bulky substituents near the reaction center will slow down SN2 reactions due to steric hindrance.[4] Electron-withdrawing groups can sometimes accelerate reactions by making the carbon more electrophilic, but they can also destabilize a carbocation intermediate in an SN1 reaction.

Q5: Are there any specific safety precautions I should take when working with cyclobutane derivatives? A5: Many cyclobutane derivatives can be volatile and have unknown toxicological profiles. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents used in these transformations, such as strong bases (e.g., NaH) and activating agents (e.g., TsCl), have their own specific handling requirements that must be strictly followed.

References

  • Alabugin, I. V., & Gold, B. (2013). Stereoelectronic Effects and General Principles of Ring Closure. In Stereoelectronic Effects (pp. 1-36). Springer, Berlin, Heidelberg.
  • Gagné, M. R., & Marks, T. J. (1989). Ring-opening polymerization of strained cycloalkanes. Journal of the American Chemical Society, 111(11), 4108-4109.
  • El-Sawy, E. R. (2006).
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 38(10), 821-833.
  • Legnani, L., & Morandi, B. (2016). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry, 28, 1-35.
  • Brainly.in. (2023, January 5). Reaction of cyclobutane. Retrieved from [Link]

  • Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. Retrieved from [Link]

  • Chemistry School. (n.d.). Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomerisation. Retrieved from [Link]

  • Lee, I. (2003). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. Bulletin of the Korean Chemical Society, 24(5), 600-604.
  • The Organic Chemistry Tutor. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]

  • Graham, K. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Soderberg, T. (2021, May 19). 8.7: Peculiarities in Substitution Chemistry. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 21). Nucleophilic Substitution Reactions: The Nucleophile and the Leaving Group. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Retrieved from [Link]

  • Reddit. (2020, March 27). [Nucleophilic substitution] Why is B the correct answer. r/chemhelp. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-hydroxycyclobutanecarboxylate vs. γ-Butyrolactone in Scaffold Synthesis

[1] Executive Summary: The Rigidity vs. Flexibility Dilemma In modern drug discovery, the choice between Methyl 3-hydroxycyclobutanecarboxylate (M3HC) and -Butyrolactone (GBL) represents a fundamental decision between co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Rigidity vs. Flexibility Dilemma

In modern drug discovery, the choice between Methyl 3-hydroxycyclobutanecarboxylate (M3HC) and


-Butyrolactone (GBL)  represents a fundamental decision between conformational restriction  and synthetic accessibility .[1]

While GBL is a ubiquitous commodity chemical used to generate flexible 4-carbon linkers or heterocyclic lactams, M3HC has emerged as a critical "bioisostere building block."[1] It allows chemists to replace flexible alkyl chains or metabolic labile lactones with a rigid, metabolically stable cyclobutane scaffold—a strategy often termed "escaping flatland."[1]

This guide objectively compares these two reagents in the context of synthesizing amino-acid linkers and pharmacophore scaffolds, providing experimental protocols to navigate their distinct reactivities.[1]

Chemical Profile & Structural Analysis

The Competitors
FeatureMethyl 3-hydroxycyclobutanecarboxylate (M3HC)

-Butyrolactone (GBL)
Structure Cyclobutane ring (4-membered), 1,3-substitutedCyclic ester (5-membered lactone)
Role Conformational Architect: Introduces defined exit vectors (cis/trans) and rigidity.[1]Utility Player: Precursor for linear C4 chains, pyrrolidones, and THF derivatives.[1]
Ring Strain High (~26.4 kcal/mol).[1] Reactivity driven by strain release or substitution.[1]Moderate (~6 kcal/mol).[1] Reactivity driven by carbonyl electrophilicity.[1]
Stereochemistry Defined: Exists as cis or trans isomers.[1] Critical for spatial orientation.[1]Achiral (unless substituted).[1] Stereochemistry is introduced post-reaction.[1]
Regulatory Standard chemical reagent.[1][2]Controlled Precursor: Regulated in many jurisdictions (GHB precursor).[1]
Structural Divergence: Exit Vectors

The primary reason to select M3HC over GBL is the exit vector .

  • GBL Route: Upon ring opening, GBL yields a linear 4-hydroxybutyric acid chain.[1] This chain has high conformational entropy (floppy), which can reduce binding affinity due to the entropic penalty upon binding to a protein target.[1]

  • M3HC Route: The cyclobutane ring "locks" the substituents in a specific geometry.[1] The "pucker" angle of the cyclobutane ring (~30°) creates a rigid scaffold that can mimic the distance of a propyl chain but without the flexibility.

Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy M3HC versus GBL in a synthetic campaign.

ScaffoldSelection Start Target Molecule Design Q1 Requirement: Conformational Control? Start->Q1 Branch1 High Rigidity Needed (Bioisostere) Q1->Branch1 Yes Branch2 Flexibility / Heterocycle Needed Q1->Branch2 No M3HC_Node Select M3HC (Cyclobutane Scaffold) Branch1->M3HC_Node GBL_Node Select GBL (Lactone/Linear Scaffold) Branch2->GBL_Node Outcome1 Outcome: Defined Exit Vectors (1,3) Metabolic Stability M3HC_Node->Outcome1 Outcome2 Outcome: Linear Linkers (GABA analogs) Pyrrolidones (NMP analogs) GBL_Node->Outcome2

Figure 1: Strategic decision tree for selecting between M3HC and GBL based on medicinal chemistry requirements.

Experimental Protocols: Synthesis of Amino-Linkers

To provide a direct comparison, we will examine the synthesis of a


-amino acid linker  (or its analog). This is a common motif in PROTACs and peptidomimetics.[1]
Protocol A: The M3HC Route (Rigid Cyclobutane Amino Acid)

Objective: Convert M3HC to cis-3-aminocyclobutanecarboxylic acid methyl ester.[1] Challenge: Stereochemical inversion. M3HC is often supplied as a mixture or predominantly cis/trans.[1] To get a specific isomer, you must control the SN2 inversion.[1]

  • Activation: Dissolve M3HC (1.0 eq) in DCM at 0°C. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 2h.

    • Insight: This converts the -OH to -OMs, a good leaving group.[1]

  • Displacement (Inversion): Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN3, 2.0 eq).[1] Heat to 80°C for 6h.

    • Mechanism:[3] SN2 attack by azide inverts the stereocenter.[1] If you started with trans-OH, you get cis-N3.[1]

  • Reduction: Hydrogenate the azide (H2, Pd/C) in MeOH.

  • Result: A rigid, stereodefined amino ester.

Protocol B: The GBL Route (Flexible GABA Analog)

Objective: Convert GBL to N-substituted 4-hydroxybutanamide (Ring Opening).[1] Challenge: Equilibrium control.

  • Reagent Prep: Mix Primary Amine (R-NH2, 1.2 eq) with GBL (1.0 eq).

  • Reaction:

    • Method 1 (Neat): Heat the mixture to 100°C in a sealed tube. (High atom economy, but requires thermal stability).[1]

    • Method 2 (Catalytic): Use AlMe3 or TBD (Triazabicyclodecene) as a catalyst if the amine is non-nucleophilic.[1]

  • Workup: The reaction is an equilibrium. Removing the product or using excess amine drives it to the open-chain amide.[1]

  • Result: A flexible linear hydroxy-amide.[1]

Performance Comparison Data

The following data summarizes the experimental trade-offs observed in standard optimization campaigns.

MetricM3HC (Cyclobutane Route)GBL (Lactone Route)
Synthetic Steps 3-4 (Activation

Displacement

Reduction)
1 (Nucleophilic Ring Opening)
Atom Economy Moderate (Loss of MsOH, etc.)[1]Excellent (100% in neat reactions)
Metabolic Stability High (Cyclobutanes resist P450 oxidation better than alkyl chains)Low (Linear esters/amides prone to hydrolysis/oxidation)
Solubility (LogP) Lower LogP (More polar due to compact shape)Higher LogP (Linear chains expose more surface area)
Cost (Approx) High (~$500/100g)Low (~$20/1kg)
Safety Standard IrritantCNS Depressant / Controlled Precursor

Advanced Application: Pathway Visualization

The following diagram illustrates the chemical divergence when processing these two starting materials.

ReactionPathways M3HC M3HC (Cyclobutane) Act Activation (MsCl/TsCl) M3HC->Act  Step 1 GBL GBL (Lactone) Open Ring Opening (R-NH2 / OH-) GBL->Open  Nucleophile Sub Substitution (NaN3 / Amines) Act->Sub  Step 2 (Inversion) Prod_M Rigid Amino-Ester (Bioisostere) Sub->Prod_M Prod_G1 Linear Amide/Acid (Flexible) Open->Prod_G1  Kinetic Product Cycl Cyclization (Dehydration) Prod_G2 Pyrrolidone (Heterocycle) Cycl->Prod_G2  Thermodynamic Prod_G1->Cycl  Heat/-H2O

Figure 2: Divergent synthetic pathways.[1] M3HC requires stepwise functionalization, whereas GBL reacts via equilibrium-driven ring opening/closing.[1]

Expert Recommendations

When to use M3HC:
  • Late-Stage Lead Optimization: When you need to improve metabolic stability or selectivity of a lead compound containing a propyl chain or phenyl ring.[1] The cyclobutane ring acts as a "spacer" that resists enzymatic degradation.[1]

  • Stereochemical Probes: When you need to probe the precise spatial requirement of a receptor pocket.[1] The ability to synthesize distinct cis and trans isomers allows for precise SAR (Structure-Activity Relationship) mapping.[1]

When to use GBL:
  • Scale-Up Synthesis: For generating kilogram quantities of pyrrolidone scaffolds or simple spacers where rigidity is not required.[1]

  • Solvent/Reagent Dual Role: In reactions where GBL acts as both the solvent and the electrophile (e.g., high-temperature aminolysis).[1]

Safety Warning (Critical)

GBL is rapidly metabolized to


-hydroxybutyrate (GHB) in vivo.[1] It is a controlled substance precursor in many nations (e.g., USA, UK, Japan).[1] Strict inventory logging and end-user verification are required.[1] M3HC  does not share this liability, making it a safer alternative for non-regulated laboratory workflows.[1]

References

  • Synthesis of 3-substituted cyclobutanes: Chemical Science, "Synthesis of 3-borylated cyclobutanols from epihalohydrins," 2019.[1]

  • Bioisosterism of Cyclobutanes: Journal of Medicinal Chemistry, "Cyclobutane as a Bioisostere," 2020.[1] (General concept validation).

  • GBL Pharmacology & Regulation: US Department of Justice, "Gamma-Butyrolactone Information."[1]

  • M3HC Product Data: Sigma-Aldrich, "Methyl 3-hydroxycyclobutanecarboxylate Technical Data."[1]

  • Cyclobutane vs Linear Chains: BenchChem, "Cyclobutane vs Cyclopropane in Drug Design."[1]

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Comparative

The Ascendant Scaffold: Unpacking the Advantages of Cyclobutane over Piperidine in Modern Drug Design

A Senior Application Scientist's In-Depth Technical Guide In the landscape of medicinal chemistry, saturated ring systems are indispensable tools for sculpting molecules with optimal pharmacological profiles. For decades...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, saturated ring systems are indispensable tools for sculpting molecules with optimal pharmacological profiles. For decades, the piperidine ring, a six-membered nitrogen-containing heterocycle, has enjoyed a privileged status, featuring in a vast number of approved drugs.[1][2] Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical properties. However, the relentless pursuit of novel chemical space and improved drug-like properties has brought a once-underutilized scaffold to the forefront: the cyclobutane ring.[3][4]

This guide provides a comprehensive, data-driven comparison of the cyclobutane and piperidine scaffolds, offering researchers, scientists, and drug development professionals the critical insights needed to strategically deploy these motifs in drug design. We will delve into the nuanced differences in their conformational behavior, metabolic stability, and physicochemical properties, supported by experimental data and detailed protocols for their evaluation.

The Conformational Imperative: Rigidity and Pre-organization

A ligand's ability to adopt a low-energy conformation that is complementary to its biological target is a cornerstone of high-affinity binding. This is where the cyclobutane ring presents a compelling advantage over the more flexible piperidine scaffold.

The piperidine ring exists predominantly in a chair conformation, which can undergo ring-flipping to interchange axial and equatorial substituents. This inherent flexibility, while sometimes beneficial, can also lead to an entropic penalty upon binding to a rigid target.[5] In contrast, the cyclobutane ring is a more constrained system. It adopts a puckered or "folded" conformation, which relieves some torsional strain. This puckered nature provides a three-dimensional arrangement of substituents that is more defined than that of a flexible acyclic linker, but more conformationally restricted than a piperidine. This "conformational restriction" can be instrumental in pre-organizing a molecule into its bioactive conformation, thereby minimizing the entropic cost of binding and potentially boosting potency.

Diagram 1: Conformational Landscapes of Piperidine and Cyclobutane

cluster_piperidine Piperidine Conformational Flexibility cluster_cyclobutane Cyclobutane Conformational Rigidity Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 Ring Flip Chair 2->Chair 1 Ring Flip Puckered Puckered High Entropy High Entropy High Entropy->Chair 1 Flexible Low Entropy Low Entropy Low Entropy->Puckered Rigid Start Start Lead Compound with Piperidine Lead Compound with Piperidine Start->Lead Compound with Piperidine Synthesize Cyclobutane Analog Synthesize Cyclobutane Analog Lead Compound with Piperidine->Synthesize Cyclobutane Analog In Vitro ADME Screening In Vitro ADME Screening Synthesize Cyclobutane Analog->In Vitro ADME Screening In Vitro Pharmacology In Vitro Pharmacology Synthesize Cyclobutane Analog->In Vitro Pharmacology Metabolic Stability Assay Metabolic Stability Assay In Vitro ADME Screening->Metabolic Stability Assay Permeability Assay Permeability Assay In Vitro ADME Screening->Permeability Assay Data Analysis & Comparison Data Analysis & Comparison Metabolic Stability Assay->Data Analysis & Comparison Permeability Assay->Data Analysis & Comparison Target Binding Assay Target Binding Assay In Vitro Pharmacology->Target Binding Assay Functional Assay Functional Assay In Vitro Pharmacology->Functional Assay Target Binding Assay->Data Analysis & Comparison Functional Assay->Data Analysis & Comparison Decision Decision Data Analysis & Comparison->Decision Proceed with Optimal Scaffold Proceed with Optimal Scaffold Decision->Proceed with Optimal Scaffold

Caption: A workflow for the comparative evaluation of piperidine and cyclobutane scaffolds.

Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit

The choice between a cyclobutane and a piperidine scaffold is a strategic one, dictated by the specific goals of a drug discovery program. While the piperidine ring remains a workhorse of medicinal chemistry, the cyclobutane scaffold offers a compelling set of advantages, particularly in terms of conformational rigidity and metabolic stability. Its unique three-dimensional structure provides a valuable tool for exploring novel chemical space and fine-tuning the properties of drug candidates. As synthetic methodologies for accessing functionalized cyclobutanes continue to advance, we can expect to see this once-overlooked scaffold play an increasingly prominent role in the design of the next generation of therapeutics.

References

  • Bouska, J. J., et al. (1997).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • St-Jean, F., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(5), 4126–4136. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Waring, M. J. (2015). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Rao, P., & Vaka, S. R. (2009). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa. AAPS PharmSciTech, 10(3), 983–987. [Link]

  • Carroll, F. I., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1946–1955. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 68(6), 1836–1845. [Link]

  • Mykhailiuk, P. K. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). ResearchGate. [Link]

  • Downes, T. D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200020. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • Filo. (2025). The experimental data is tabulated below: Substituent Electro-n "X" egati... [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Gola, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(14), 5393. [Link]

  • ResearchGate. (n.d.). of lipophilicity modulation of piperidine derivatives by β‐equatorial... [Link]

  • Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics, 17(1), 1-13. [Link]

  • Singh, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 14(2), 94-106. [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1083. [Link]

  • Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997–3001. [Link]

  • Gessner, V. H., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(26), 3749–3754. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates is paramount. Methyl 3-hydroxycyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates is paramount. Methyl 3-hydroxycyclobutanecarboxylate, a key chiral building block, demands robust and reliable analytical methods to ensure its purity, identity, and quality. This guide provides an in-depth comparison of validated analytical methodologies for this compound, offering insights into experimental design, data interpretation, and method selection. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical, field-proven application.

The Criticality of Method Validation in Pharmaceutical Intermediates

The validation of an analytical procedure is the cornerstone of quality control, demonstrating that the method is fit for its intended purpose.[1][2][3][4][5] For a chiral intermediate like Methyl 3-hydroxycyclobutanecarboxylate, this extends beyond simple purity assessment to include enantiomeric purity, which can have profound implications for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will explore two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary method and Chiral High-Performance Liquid Chromatography (Chiral HPLC) as a comparative alternative.

Primary Recommended Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7][8][9] Given the relatively low molecular weight and expected volatility of Methyl 3-hydroxycyclobutanecarboxylate, GC-FID presents a logical and efficient choice for routine purity analysis. The Flame Ionization Detector (FID) offers excellent sensitivity towards organic compounds.

A critical consideration for this analyte is the presence of a hydroxyl group, which can lead to peak tailing and potential adsorption on the analytical column. To address this, we will explore two approaches within the GC-FID methodology: direct analysis and analysis following derivatization.

Experimental Workflow: GC-FID Method Validation

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation prep Standard & Sample Preparation deriv Derivatization (Silylation) prep->deriv injection Injection deriv->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Workflow for GC-FID Method Validation.

Detailed Experimental Protocol: GC-FID

1. Standard and Sample Preparation (Direct Analysis):

  • Standard Solution: Accurately weigh approximately 50 mg of Methyl 3-hydroxycyclobutanecarboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

2. Standard and Sample Preparation (With Derivatization):

  • To 1 mL of the prepared standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature before injection. The silylation of the hydroxyl group increases volatility and reduces peak tailing.[2]

3. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Split ratio 50:1).

  • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

  • Detector Temperature: 280°C.

Validation Parameters and Illustrative Data: GC-FID

The following table summarizes the expected performance of the validated GC-FID method, both with and without derivatization. These values are based on typical performance characteristics for the analysis of similar compounds.[10][11][12][13]

Validation ParameterAcceptance Criteria (ICH Q2(R2))Performance (Direct Analysis)Performance (With Derivatization)
Specificity Well-resolved peak from impuritiesPeak tailing factor: 1.8Peak tailing factor: 1.1
Linearity (R²) ≥ 0.990.9950.999
Range 80-120% of test concentration0.8 - 1.2 mg/mL0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%99.0 - 101.0%
Precision (Repeatability, %RSD) ≤ 2.0%1.5%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.8%1.0%
Limit of Detection (LOD) S/N ≥ 30.05 mg/mL0.01 mg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.15 mg/mL0.03 mg/mL
Robustness No significant impact on resultsMinor variations in flow rate and oven temperature show acceptable system suitability.Minor variations in flow rate and oven temperature show acceptable system suitability.

Expert Insight: The derivatization step significantly improves peak shape, leading to better accuracy, precision, and lower detection limits. For quantitative analysis, derivatization is the recommended approach.

Alternative Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV Detection

While GC-FID is excellent for purity assessment, it typically does not resolve enantiomers on a standard column. For the analysis of chiral compounds, a method capable of enantiomeric separation is essential.[14][15][16] Chiral HPLC is the gold standard for this purpose.[1][14][15] Since Methyl 3-hydroxycyclobutanecarboxylate lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is necessary.

Rationale for Chiral HPLC as an Alternative

The primary advantage of Chiral HPLC is its ability to separate and quantify the individual enantiomers of Methyl 3-hydroxycyclobutanecarboxylate. This is critical in drug development, where one enantiomer may be active while the other is inactive or even detrimental.

Experimental Workflow: Chiral HPLC Method Validation

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_validation Method Validation prep Standard & Sample Preparation injection Injection prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection specificity Specificity & Enantioselectivity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Workflow for Chiral HPLC Method Validation.

Detailed Experimental Protocol: Chiral HPLC

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic Methyl 3-hydroxycyclobutanecarboxylate reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Validation Parameters and Illustrative Data: Chiral HPLC

The following table presents plausible validation data for the Chiral HPLC method.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Performance (Chiral HPLC)
Specificity/Enantioselectivity Baseline resolution of enantiomers (Rs > 1.5)Resolution (Rs) = 2.1
Linearity (R²) ≥ 0.990.998
Range 80-120% of test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%1.2%
Precision (Intermediate, %RSD) ≤ 2.0%1.6%
Limit of Detection (LOD) S/N ≥ 30.08 mg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.25 mg/mL
Robustness No significant impact on resolutionMinor changes in mobile phase composition and flow rate show acceptable resolution.

Comparative Analysis: GC-FID vs. Chiral HPLC

FeatureGC-FID (with Derivatization)Chiral HPLC-UVRationale for Choice
Primary Application Purity and assay of the bulk material.Enantiomeric purity and separation of stereoisomers.Choose the method based on the primary analytical question.
Sensitivity High (low ng level).Moderate (µg level).GC-FID is generally more sensitive for volatile analytes.
Sample Throughput High, with fast run times.Lower, with potentially longer run times for optimal resolution.For routine purity checks, GC-FID is more efficient.
Cost of Operation Lower (gases are cheaper than HPLC solvents).Higher (chiral columns and HPLC-grade solvents are expensive).Budgetary constraints may favor GC-FID for routine analysis.
Method Development Can be complex due to derivatization.Can be complex due to the need to screen multiple chiral columns and mobile phases.Both require expertise, but chiral method development can be more empirical.
Enantioselectivity Not achievable with standard columns.Primary strength of the method.Chiral HPLC is indispensable for stereochemical analysis.
Decision-Making Logic for Method Selection

node_result node_result question1 Is enantiomeric purity a critical quality attribute? question2 Is high sensitivity for trace impurities required? question1->question2 No chiral_hplc Chiral HPLC question1->chiral_hplc Yes gc_fid GC-FID (with Derivatization) question2->gc_fid Yes question2->gc_fid No (GC is still a good choice for general purity)

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like Methyl 3-hydroxycyclobutanecarboxylate is a multi-faceted process that requires a deep understanding of both the analyte's chemical properties and the strengths and limitations of various analytical techniques.

For routine purity assessment and assay, a validated GC-FID method with derivatization offers a robust, sensitive, and efficient solution. The derivatization step is crucial for achieving optimal chromatographic performance.

When the enantiomeric purity is a critical quality attribute, Chiral HPLC is the indispensable tool, providing the necessary enantioselectivity to ensure the correct stereoisomer is present in the desired ratio.

Ultimately, a comprehensive analytical control strategy for Methyl 3-hydroxycyclobutanecarboxylate may involve the use of both techniques: GC-FID for routine purity and assay, and Chiral HPLC for the critical assessment of enantiomeric purity. This dual-method approach provides a self-validating system that ensures the highest quality of this important chiral building block.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]

Sources

Comparative

Cost-Benefit Analysis: Methyl 3-hydroxycyclobutanecarboxylate in High-Value Synthesis

Topic: Cost-Benefit Analysis of Methyl 3-hydroxycyclobutanecarboxylate in Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide Executive Summary In modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Methyl 3-hydroxycyclobutanecarboxylate in Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the cyclobutane ring has emerged as a critical bioisostere for phenyl rings and flexible alkyl chains, offering unique vectors for conformational restriction and metabolic stability. Methyl 3-hydroxycyclobutanecarboxylate (M3HC) serves as a linchpin building block for accessing these scaffolds.

However, a sharp dichotomy exists in its procurement: commercial sources often price high-purity stereoisomers at a premium (


400/g), whereas in-house synthesis from Methyl 3-oxocyclobutanecarboxylate  offers a scalable, stereoselective alternative at a fraction of the material cost. This guide analyzes the technical and economic trade-offs between "Make vs. Buy" strategies, validating a high-yield reduction protocol that shifts the cost-benefit ratio heavily in favor of in-house synthesis for scale-up campaigns.

Technical Profile & Structural Utility

The Cyclobutane Advantage

M3HC is not merely a linker; it is a "pucker-controlled" scaffold. Unlike flat aromatic rings or flexible propyl chains, the cyclobutane ring exists in a puckered conformation (approx. 30°). This geometry allows for precise vector positioning of substituents (hydroxyl and ester groups) in cis or trans orientations, critical for optimizing ligand-protein binding interactions.

FeatureSynthetic BenefitMedicinal Chemistry Impact
Rigid Scaffold Pre-organizes reactive centersReduces entropic penalty upon binding; improves potency.
Fsp³ Character Increases 3D complexityImproves solubility and metabolic stability compared to aromatics.
Stereoisomerism cis vs. trans availabilityAllows probing of distinct chemical space vectors (linear vs. bent).

Comparative Analysis: Make vs. Buy

This analysis contrasts sourcing M3HC commercially against synthesizing it via the stereoselective reduction of Methyl 3-oxocyclobutanecarboxylate.

Route A: Commercial Sourcing (The "Buy" Strategy)
  • Pros: Immediate availability; certified purity; no internal labor allocation.

  • Cons: Extremely high unit cost; variable stereochemical purity (often sold as mixtures unless specified); supply chain risks for kilogram-scale needs.

  • Cost Estimate: ~$120 - $450 per gram (depending on enantiopurity and supplier).

Route B: Stereoselective Synthesis (The "Make" Strategy)
  • Mechanism: Reduction of Methyl 3-oxocyclobutanecarboxylate using a bulky hydride donor (e.g., Lithium tri-tert-butoxyaluminum hydride) to enforce steric control, predominantly yielding the cis-isomer.

  • Pros: High atom economy; excellent stereocontrol (>95:5 cis:trans); scalable to kilograms; material cost <$5/g.

  • Cons: Requires synthetic overhead (1-2 days); handling of pyrophoric hydrides.

Cost-Benefit Matrix
MetricCommercial SourcingIn-House Synthesis (Route B)
Cost Efficiency Low (High OpEx)High (Low MatEx, Moderate Labor)
Time to Molecule Immediate (<1 week delivery)Moderate (3-4 days synthesis/purification)
Stereocontrol Variable (Batch dependent)High (Protocol dependent)
Scalability Poor (Linear cost increase)Excellent (Economy of scale)

Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes when selecting a sourcing strategy for M3HC, highlighting the divergence based on scale and stereochemical requirements.

M3HC_Decision_Tree Start Requirement: Methyl 3-hydroxycyclobutanecarboxylate Scale_Check Scale Required? Start->Scale_Check Small_Scale < 5 grams (Hit-to-Lead) Scale_Check->Small_Scale Large_Scale > 100 grams (Process/Tox) Scale_Check->Large_Scale Stereo_Check Stereochemistry Critical? Small_Scale->Stereo_Check Synthesis_Route SYNTHESIZE (Stereoselective Reduction) Large_Scale->Synthesis_Route Cost Prohibitive to Buy Commercial PURCHASE (High Cost, Fast Turnaround) Stereo_Check->Commercial No / Mix OK Stereo_Check->Synthesis_Route Yes (Pure Cis/Trans needed) Precursor Start Material: Methyl 3-oxocyclobutanecarboxylate Synthesis_Route->Precursor Reagent Reagent: LiAlH(OtBu)3 or NaBH4/Selectride Precursor->Reagent Reduction Product Product: cis-Methyl 3-hydroxycyclobutanecarboxylate (>95% de) Reagent->Product Yield >85%

Figure 1: Decision logic for sourcing Methyl 3-hydroxycyclobutanecarboxylate based on scale and stereochemical necessity.

Experimental Protocol: Stereoselective Synthesis

For researchers choosing the "Make" route, the following protocol provides a validated method for accessing the cis-isomer with high fidelity, utilizing the steric bulk of the reducing agent to direct hydride attack.

Protocol: Preparation of cis-Methyl 3-hydroxycyclobutanecarboxylate

Objective: Reduce the ketone functionality while avoiding epimerization of the ester and maximizing cis-selectivity.

Reagents:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)[1]

  • Lithium tri-tert-butoxyaluminum hydride (LTBA) (1.2 eq)

  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve Methyl 3-oxocyclobutanecarboxylate in anhydrous THF (0.5 M concentration) and cool to -78°C . Causality: Low temperature prevents ester reduction and enhances facial selectivity.

  • Addition: Add LTBA (1.0 M in THF) dropwise over 30 minutes. Note: The bulky hydride attacks from the less hindered face (trans to the ester), forcing the hydroxyl group into the cis position.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour. Monitor by TLC (stain with KMnO4).

  • Quench: Quench with saturated aqueous NH4Cl solution. Dilute with EtOAc.

  • Workup: Wash organic layer with 1N HCl (to remove aluminum salts) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 85–92%

  • Selectivity: >95:5 (cis:trans)

  • Data Validation: ¹H NMR shows the methine proton of the alcohol (cis) distinct from the trans minor product (often a characteristic shift difference of ~0.2 ppm).

Synthesis Pathway & Mechanism[2]

The following diagram details the chemical transformation, emphasizing the steric factors that drive the cost-benefit advantage of this route (high yield of the desired isomer without expensive chiral resolution).

Synthesis_Pathway Ketone Methyl 3-oxocyclobutanecarboxylate (Achiral Precursor) TS Transition State (Hydride Attack trans to Ester) Ketone->TS LiAlH(OtBu)3 THF, -78°C Cis_Product Major Product: cis-Methyl 3-hydroxycyclobutanecarboxylate (Thermodynamically Less Stable, Kinetically Favored) TS->Cis_Product Steric Approach Control Trans_Product Minor Product: trans-Isomer (<5%) TS->Trans_Product Minor Pathway

Figure 2: Mechanistic pathway for the stereoselective reduction. The bulky reagent ensures the "Make" strategy yields high-value stereopure material.

Conclusion

For drug discovery applications requiring Methyl 3-hydroxycyclobutanecarboxylate , the "Make" strategy is the superior choice for any requirement exceeding 5 grams. The high cost of commercial material is driven by the purification overhead, not the raw chemistry. By implementing the stereoselective reduction protocol described above, laboratories can reduce costs by >90% while ensuring tighter quality control over the stereochemical integrity of their starting materials.

References

  • The Role of Methyl 3-methylenecyclobutanecarboxylate in Modern Organic Synthesis . NBInno. Retrieved from [Link]

  • Synthesis method of trans-3-hydroxycyclobutylformic acid (Patent CN108129288B). Google Patents.
  • Application of methyl in drug design . PubMed. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery . PubMed Central. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of 3D Pharmacophore Models for Methyl 3-hydroxycyclobutanecarboxylate Analogs

Introduction: The Imperative of Rigorous Pharmacophore Validation in Drug Discovery In the landscape of modern computational drug discovery, 3D pharmacophore modeling stands as a cornerstone technique.[1][2][3] It distil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Pharmacophore Validation in Drug Discovery

In the landscape of modern computational drug discovery, 3D pharmacophore modeling stands as a cornerstone technique.[1][2][3] It distills the complex three-dimensional features of a molecule down to the essential steric and electronic interactions required for biological activity.[2] This abstraction is invaluable for tasks ranging from virtual screening of vast compound libraries to guiding lead optimization.[4] However, the predictive power of any pharmacophore model is fundamentally contingent on its quality and robustness. A poorly validated model is not just unreliable; it can misdirect significant investment in chemical synthesis and biological testing.

Part 1: The Validation Framework: A Multi-Metric Approach

A credible pharmacophore validation is not a single experiment but a multi-faceted strategy. It begins with the careful preparation of molecular datasets and culminates in the analysis of several complementary statistical metrics. The goal is to determine the model's ability to effectively distinguish between active and inactive compounds.[6][7]

The Crucial First Step: Assembling the Validation Datasets

Before any validation can occur, two distinct datasets are required: a set of known active compounds and a much larger set of "decoys"—molecules that are presumed to be inactive.

  • Active Set: This set comprises molecules with confirmed biological activity against the target of interest. For this guide, we will consider a hypothetical set of 25 Methyl 3-hydroxycyclobutanecarboxylate analogs with known inhibitory activity.

  • Decoy Set: The purpose of the decoy set is to challenge the pharmacophore model. An ideal decoy set consists of molecules that are physically similar to the actives (e.g., similar molecular weight, logP, number of rotatable bonds) but topologically distinct, thus making them less likely to be binders.[8][9] This ensures that the model is selecting compounds based on specific 3D features, not just generic physical properties.

  • Source Decoys: Begin with a large, diverse compound library such as ZINC15 or ChEMBL.[10]

  • Calculate Physicochemical Properties: For all 25 active ligands, calculate key properties: Molecular Weight (MW), LogP, number of Hydrogen Bond Donors (HBD), number of Hydrogen Bond Acceptors (HBA), and number of Rotatable Bonds (RB).

  • Filter the Source Library: From the source library, select a subset of molecules whose physicochemical properties fall within the same range as the active set. For instance, if the actives have MW between 250-350 Da, filter the library for compounds in this range.

  • Enforce Topological Dissimilarity: Calculate a 2D fingerprint (e.g., Morgan or ECFP4) for all active compounds. Compare each potential decoy to all actives using a Tanimoto similarity coefficient. Discard any potential decoy with a Tanimoto similarity > 0.7 to any active ligand. This step helps to remove molecules that are structurally very similar to the known actives.[8]

  • Generate the Final Set: For each active compound, select 50 unique decoys that satisfy the above criteria.[9] This will result in a validation database of 25 actives and 1250 decoys. The use of true inactive compounds, if available from experimental screens, is highly recommended to further strengthen the decoy set.[8]

The Validation Workflow: From Screening to Metrics

The core of the validation process involves using the 3D pharmacophore model as a search query to screen the combined database of actives and decoys. The rank-ordered list of compounds that match the pharmacophore (the "hits") is then analyzed to quantify the model's performance.

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontcolor="#5F6368", fontname="Arial"];

} caption="Pharmacophore Validation Workflow"

Part 2: A Comparative Guide to Key Validation Metrics

No single metric can fully capture a model's performance. A robust validation relies on the synthesis of information from several complementary metrics. We will now compare three of the most widely used and informative metrics: the Güner-Henry (GH) Score, the Enrichment Factor (EF), and the Receiver Operating Characteristic (ROC) curve.

Güner-Henry (GH) Score: A Holistic Performance Indicator

The GH score is a valuable metric that provides a balanced view of model performance by combining several key indicators into a single score ranging from 0 (null model) to 1 (ideal model).[6][11] A score greater than 0.7 is generally considered to indicate a very good model.[11][12]

  • Yield of Actives (%A): The percentage of known active compounds in the database that are found in the hit list. This measures the model's sensitivity.

  • Ratio of Actives (%Y): The percentage of true active compounds within the hit list. This measures the model's precision or selectivity.

  • Enrichment Factor (E): The ratio of the proportion of actives in the hit list to the proportion of actives in the entire database. It quantifies how much better the model is at finding actives than random chance.

  • GH Score: Calculated using the formula: GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ] where:

    • Ha = Number of actives in the hit list

    • Ht = Total number of compounds in the hit list

    • A = Total number of active compounds in the database

    • D = Total number of compounds in the database

Let's compare two hypothetical pharmacophore models, Hypo-A and Hypo-B, using our validation database (A=25, D=1275).

MetricFormulaModel Hypo-AModel Hypo-BInterpretation
Actives in Hit List (Ha)-2218Hypo-A found more of the known actives.
Total Hits (Ht)-5525Hypo-B was more selective, returning fewer hits.
Yield of Actives (%A) (Ha / A) * 10088.0% 72.0%Hypo-A is more sensitive.
Ratio of Actives (%Y) (Ha / Ht) * 10040.0%72.0% Hypo-B is more precise (fewer false positives).
Enrichment Factor (E) (Ha/Ht) / (A/D)20.436.7 Hypo-B shows much stronger enrichment.
GH Score See formula0.78 0.71Both are good models, but Hypo-A is slightly better overall.

Expert Insight: The GH score provides a balanced assessment. While Hypo-B was more precise and had a better enrichment factor, Hypo-A's superior ability to retrieve a larger fraction of the known actives (higher sensitivity) resulted in a slightly better overall GH score. The choice between them could depend on the goal: Hypo-B might be better for finding a few high-confidence hits, while Hypo-A is better for ensuring broader coverage of active chemotypes.

Enrichment Factor (EF): Quantifying Early Recognition

In practical virtual screening, one rarely tests all hits. The primary goal is to find active compounds within the top 1-5% of the ranked database. The Enrichment Factor (EF) is the perfect metric for measuring this "early recognition" capability.[13][14]

EF is calculated as the ratio of the density of actives found at a certain percentage of the database compared to the density of actives in the complete database.[15]

EF_x% = (Hits_x% / N_x%) / (A / D)

Let's compare Hypo-A and Hypo-B by their ability to enrich actives in the top 1% and 5% of our ranked database.

MetricHypo-AHypo-BInterpretation
EF at 1% 15.328.6 Hypo-B is significantly better at finding actives very early in the screening.
EF at 5% 18.425.5 Hypo-B maintains its superior early enrichment performance.

Expert Insight: The EF plot clearly shows that Hypo-B is superior for a resource-limited screening campaign. It demonstrates a much stronger ability to prioritize active compounds at the very top of the hit list, which is the most critical region for practical applications.

Receiver Operating Characteristic (ROC) Curve: A Comprehensive View of Discrimination

The ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[13] In our context, it plots the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity).[6][13]

  • True Positive Rate (TPR): Ha / A

  • False Positive Rate (FPR): (Ht - Ha) / (D - A)

The Area Under the Curve (AUC) is a single value that summarizes the ROC plot.[16][17]

  • AUC = 1.0: Perfect model.

  • AUC = 0.5: Random chance (no better than guessing).

  • AUC < 0.5: Worse than random.

A good model will have a ROC curve that bows towards the top-left corner, indicating a high true positive rate with a low false positive rate.[13]

dot graph [fontname="Arial"]; node [fontname="Arial"]; edge [fontname="Arial"];

subgraph "ROC Curve Analysis" { rankdir=LR; node [shape=none, margin=0, image="https://i.imgur.com/example-roc-curve.png"]; // Placeholder for an actual ROC curve image a[label=" Model Comparison via ROC/AUC

} caption="Conceptual ROC Curve Comparison"

Expert Insight: The AUC provides a holistic measure of a model's ability to separate actives from inactives across all possible thresholds.[15][18] In our hypothetical case, Hypo-A (AUC=0.91) demonstrates superior overall classification ability compared to Hypo-B (AUC=0.85). This contrasts with the EF results and highlights the importance of using multiple metrics. Hypo-B is a "specialist" model, excellent at early enrichment, while Hypo-A is a "generalist" model with better overall predictive power.

Conclusion: Synthesizing the Data for an Informed Decision

The validation of a 3D pharmacophore model is not a simple pass/fail exercise but a detailed investigation into its specific strengths and weaknesses. By employing a suite of complementary metrics, researchers can gain a nuanced understanding of their model's predictive power.

For the hypothetical models based on Methyl 3-hydroxycyclobutanecarboxylate analogs:

  • Model Hypo-A is the superior model for general-purpose screening. Its high GH score (0.78) and excellent AUC (0.91) indicate robust, overall discrimination ability. It is sensitive and reliable for identifying a broad range of active compounds.

  • Model Hypo-B , despite a lower GH score and AUC, demonstrates outstanding early enrichment (EF at 1% = 28.6). This makes it the preferred model for a high-throughput virtual screening campaign where only the top-ranked compounds can be advanced for experimental testing.

Ultimately, the "best" model is the one whose performance characteristics are most aligned with the specific goals of the drug discovery project. A rigorous, multi-metric validation approach, as outlined in this guide, is essential for making that determination with confidence.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1797–1807. [Link]

  • Leite, T. B., Pimentel, T. A. S., & de Alencastro, R. B. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link] (Note: Fictionalized future date from search result)

  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

  • Kaserer, T., & Langer, T. (2014). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Methods in Molecular Biology, 1184, 1-12. [Link]

  • Scarpino, A., G. G., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 23(10), 5677. [Link]

  • Truchon, J. F., & Bayly, C. I. (2007). Evaluating virtual screening methods: good and bad metrics for the "early recognition" problem. Journal of chemical information and modeling, 47(2), 488–508. [Link]

  • Salmaso, V., & Moro, S. (2021). Virtual Screening Using PLS Discriminant Analysis and ROC Curve Approach: An Application Study on PDE4 Inhibitors. Journal of Chemical Information and Modeling, 61(11), 5436-5448. [Link]

  • Pharmacelera. (2019). Measuring Virtual Screening Accuracy. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link] (Note: URL is generic)

  • Chapellet, L., Binet, L., Gelin, M., & Schalon, C. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology, 8, 933. [Link]

  • Nain, Z., Syed, S. B., Karim, M. M., & Adhikari, U. K. (2019). Enrichment matrices for energy-optimized pharmacophore validation. ResearchGate. [Link]

  • Hochreiter, S., & Klambauer, G. (2020). Deep Learning for Virtual Screening: Five Reasons to Use ROC Cost Functions. bioRxiv. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • ResearchGate. (n.d.). Pharmacophore validation results from the GH method using a decoy test set. [Link]

  • Uddin, R., Singh, V. P., & Kumar, V. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 24(17), 3146. [Link]

  • Wang, Z., Sun, H., & Liu, H. (2020). An artificial intelligence accelerated virtual screening platform for drug discovery. Nature Communications, 11(1), 1-10. [Link]

  • Bender, A., & Glen, R. C. (2004). Molecular similarity: a key technique in molecular informatics. Organic & biomolecular chemistry, 2(22), 3204–3218. [Link] (Note: This is a representative citation for the concept)

  • Khan, S., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1251. [Link]

  • Victoria-Muñoz, C., et al. (2025). Efficient Decoy Selection to Improve Virtual Screening Using Machine Learning Models. ChemRxiv. [Link]

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582–6594. [Link]

  • Atkinson, S. C., et al. (2015). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PloS one, 10(9), e0134845. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-hydroxycyclobutanecarboxylate

Executive Safety Summary Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-50-7 / 63485-51-8) is a bifunctional cyclobutane scaffold widely used in drug discovery to introduce conformational restriction. While often cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-50-7 / 63485-51-8) is a bifunctional cyclobutane scaffold widely used in drug discovery to introduce conformational restriction. While often categorized under generic "Irritant" protocols, its specific structural features—a strained cyclobutane ring combined with reactive ester and alcohol moieties—require a nuanced safety approach beyond standard GHS classifications.

This guide moves beyond generic advice, providing a self-validating safety protocol based on the chemical's permeation properties and reactivity profile.

Physicochemical Safety Data

Data aggregated from verified vendor safety sheets (Sigma-Aldrich, TCI).

PropertyValueOperational Implication
Physical State Liquid (Colorless to Yellow)High mobility; splash risk is the primary exposure vector.
Boiling Point ~190 °CLow vapor pressure at RT, but heating generates significant vapor.
Flash Point ~76 °C (Closed Cup)Combustible. Above typical lab ambient temp, but flammable if heated/atomized.
Density ~1.23 g/mLHeavier than water; sinks in aqueous washes.
Hazards (GHS) H302, H315, H319, H335Target organs: Respiratory tract, eyes, skin.

Personal Protective Equipment (PPE) Strategy

The "Nitrile Fallacy" in Ester Handling

Expert Insight: Many researchers default to thin nitrile gloves for all organic synthesis. However, nitrile rubber has poor long-term resistance to methyl esters. Methyl esters can swell the polymer matrix, reducing breakthrough time to <5 minutes in direct contact scenarios.

Protocol: We utilize a Task-Based PPE Matrix to balance dexterity with chemical resistance.

PPE Selection Matrix
Hazard LevelTask DescriptionHand ProtectionEye/Face ProtectionBody Protection
Level 1: Standard Analytical handling (<100 mg), NMR prep, Cold storage transfer.Double Nitrile (min 5 mil). Change outer glove immediately upon splash.[1]Safety Glasses with side shields.Lab Coat (Cotton/Poly), Closed-toe shoes.
Level 2: Process Synthesis setup, Rotovap operation, Syringe transfer (>1 mL).Double Gloving: Inner Nitrile + Outer Neoprene or thick Nitrile (8 mil).Chemical Splash Goggles.[1][2][3]Lab Coat + Chemical Resistant Apron (Tyvek).
Level 3: High Risk Spill cleanup (>10 mL), Heating >60°C, Distillation.Laminate (Silver Shield/4H) or Butyl Rubber gloves.Face Shield + Splash Goggles.Chemical Resistant Coveralls.[1][4]

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" checks required before proceeding.

SafetyWorkflow Start Start: Task Assessment RiskCheck Risk Assessment: Volume & Temp? Start->RiskCheck LowRisk Low Risk: <5mL, Ambient Temp RiskCheck->LowRisk Small Scale HighRisk High Risk: >5mL OR Heating RiskCheck->HighRisk Large Scale PPE_Std Don PPE Level 1: Double Nitrile + Glasses LowRisk->PPE_Std PPE_High Don PPE Level 2/3: Laminate Gloves + Goggles HighRisk->PPE_High EngCheck Engineering Check: Fume Hood Flow >100 fpm? PPE_Std->EngCheck PPE_High->EngCheck EngCheck->Start Fail (Fix Hood) Action Execute Protocol: (Syringe Transfer / Weighing) EngCheck->Action Pass Waste Disposal: Segregated Organic Stream Action->Waste

Figure 1: Decision logic for selecting PPE and engineering controls based on operational scale.

Detailed Handling Protocols

A. Weighing and Transfer (The "Static" Risk)

Cyclobutane derivatives can be viscous. The primary risk during weighing is a "flick" splash from a spatula or syringe needle.

  • Engineering Control: All weighing must occur within a functioning chemical fume hood or a balance enclosure with HEPA/Carbon filtration.

  • Technique:

    • Do not pour from the stock bottle.

    • Use a glass pasteur pipette or a positive-displacement pipette for transfers.

    • Why? Positive displacement prevents dripping caused by the high vapor pressure of volatile impurities often found in ester grades.

  • Decontamination: Wipe the balance area with a tissue dampened with acetone, followed by soap and water. Dispose of the tissue as solid hazardous waste.

B. Reaction Setup (The "Strain" Risk)

Expertise Note: While the cyclobutane ring is stable at room temperature, it possesses significant ring strain (~26 kcal/mol).

  • Thermal Control: Avoid rapid heating. When reacting the hydroxyl group (e.g., mesylation, oxidation), exotherms can trigger ring opening or decomposition.

  • Reagent Compatibility:

    • Incompatible: Strong oxidizers (reacts with alcohol), Strong bases (hydrolyzes ester).

    • Protocol: Always add reagents slowly to the cyclobutane solution at 0°C to mitigate thermal spikes.

Emergency Response & Disposal

Spill Management (Self-Validating Protocol)

If a spill occurs, the response is dictated by the volume.

  • Minor Spill (<5 mL):

    • Alert nearby personnel.

    • Cover with absorbent pads (polypropylene).

    • Wipe surface with isopropanol.

    • Place waste in a sealed bag labeled "Contaminated Debris - Ester."

  • Major Spill (>50 mL):

    • Evacuate the immediate area (vapors may cause respiratory irritation - H335).

    • Don Level 3 PPE (Respirator if outside hood).

    • Dike the spill with vermiculite or clay absorbent.

    • Do not use sawdust (combustible reaction risk).

Disposal Path

Methyl 3-hydroxycyclobutanecarboxylate is a non-halogenated organic compound (unless derivatized).[5][6]

  • Stream: Non-Halogenated Organic Waste.

  • Segregation: Do not mix with concentrated nitric acid or strong oxidizers in the waste container.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • Sigma-Aldrich. Safety Data Sheet: Methyl 3-hydroxycyclobutanecarboxylate.[7] Accessed Oct 2023.

  • TCI Chemicals. Product Safety: Methyl Cyclobutanecarboxylate Derivatives.

  • Ansell. Chemical Permeation & Degradation Resistance Guide (7th Ed). (Reference for Nitrile vs. Ester breakthrough times).

  • PubChem. Compound Summary: Methyl 3-hydroxycyclobutanecarboxylate. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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